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  • Product: 3,5-Dichlorothiophene-2-carboxylic acid
  • CAS: 89166-94-9

Core Science & Biosynthesis

Foundational

3,5-Dichlorothiophene-2-carboxylic Acid: Technical Monograph

This guide details the chemical properties, synthesis, and reactivity of 3,5-Dichlorothiophene-2-carboxylic acid (CAS 89166-94-9). It is designed for researchers in medicinal chemistry and process development, focusing o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and reactivity of 3,5-Dichlorothiophene-2-carboxylic acid (CAS 89166-94-9). It is designed for researchers in medicinal chemistry and process development, focusing on its role as a regioselective scaffold and a critical impurity marker in pharmaceutical manufacturing.[1]

[1][2]

Chemical Identity & Physical Profile

3,5-Dichlorothiophene-2-carboxylic acid is a halogenated heteroaromatic building block. Its specific substitution pattern—placing chlorine atoms at the C3 (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) and C5 (

) positions—imparts unique electronic and steric properties compared to its more common isomers (e.g., 4,5-dichloro or 5-chloro derivatives).[1]
PropertyData
CAS Number 89166-94-9
IUPAC Name 3,5-Dichlorothiophene-2-carboxylic acid
Molecular Formula

Molecular Weight 197.04 g/mol
Appearance Pale beige to off-white crystalline solid
Melting Point 147–151 °C (Isomer dependent; typically lower than 4,5-isomer)
pKa (Predicted) ~2.8 – 3.2 (Increased acidity vs. unsubstituted thiophene-2-carboxylic acid due to -I effect of Cl)
Solubility Soluble in DMSO, Methanol, EtOAc; sparingly soluble in water

Synthetic Routes & Manufacturing Logic

Unlike the 5-chloro derivative (used in Rivaroxaban), the 3,5-dichloro isomer is challenging to synthesize via direct electrophilic halogenation because the C2-carboxyl group directs incoming electrophiles to the C4 and C5 positions.[1]

Primary Route: Lithiation-Carboxylation (Regioselective)

The most reliable laboratory method avoids direct chlorination of the acid.[2] Instead, it utilizes the inherent


-lithiation preference of the thiophene ring.[1]
  • Starting Material: 2,4-Dichlorothiophene.[2]

  • Mechanism: Treatment with n-Butyllithium (n-BuLi) effects selective deprotonation at the C5 position (alpha to sulfur).[2] However, since C2 and C5 are both alpha positions, and C2 is less sterically hindered in 3,4-dichlorothiophene, the starting material choice is critical.[1]

    • Correction: To get the 3,5-dichloro-2-acid, one must start with 2,4-dichlorothiophene . The proton at C5 (adjacent to Sulfur) is the most acidic.

    • Lithiation:ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      -BuLi deprotonates C5.
      
    • Quench: Reaction with ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       yields the target acid.[3]
      
Secondary Route: Oxidative Chlorination (Industrial Impurity Formation)

In industrial settings, this compound often arises as a process impurity during the manufacture of 5-chlorothiophene-2-carboxylic acid.[2] Over-chlorination of thiophene-2-carboxylic acid leads to a mixture of 4,5-dichloro (major) and 3,5-dichloro (minor) isomers.

Synthesis SM 2,4-Dichlorothiophene Li_Int Intermediate: 5-Lithio-2,4-dichlorothiophene SM->Li_Int n-BuLi, THF -78°C Prod Product: 3,5-Dichlorothiophene-2-carboxylic acid Li_Int->Prod 1. CO2 (g) 2. H3O+ Impurity Side Route: Over-chlorination of Thiophene-2-carboxylic acid Impurity->Prod Minor Product

Figure 1: Synthesis pathways. The lithiation route (solid lines) offers regiocontrol, while direct chlorination (dashed) produces the compound as a byproduct.

Reactivity Profile & Mechanistic Insights

The 3,5-dichloro scaffold presents three distinct reactive centers, allowing for orthogonal functionalization.[1]

A. C2-Carboxylic Acid (Amide Coupling)

The carboxylic acid is the primary handle for medicinal chemistry.[2]

  • Reactivity: High. The electron-withdrawing chlorines at C3 and C5 increase the electrophilicity of the carbonyl carbon, facilitating activation.[1]

  • Steric Constraint: The C3-chlorine atom (ortho to the acid) creates significant steric bulk.[2]

    • Implication: Standard coupling reagents (EDC/HOBt) may be sluggish.[2] Acid chloride generation (SOCl2/DMF cat.) or high-activity reagents (HATU) are recommended to overcome the steric barrier.[2]

B. C5-Chlorine (Nucleophilic Attack / Suzuki)[2]
  • Electronic Environment: The C5 position is ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     to the sulfur atom. In thiophenes, 
    
    
    
    -halogens are significantly more reactive toward oxidative addition (Pd) and Nucleophilic Aromatic Substitution (
    
    
    ) than
    
    
    -halogens.
  • Selectivity: In cross-coupling reactions (e.g., Suzuki-Miyaura), the C5-Cl will react before the C3-Cl. This allows for the sequential construction of non-symmetrical diaryl thiophenes.

C. C3-Chlorine (Inert/Scaffold)[2]
  • Reactivity: Low. The C3 position is ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     to sulfur and sterically shielded by the C2-carbonyl and C4-H.
    
  • Function: Typically serves as a metabolic blocker or to enforce a specific dihedral angle in the final drug molecule (atropisomerism potential).[2]

Reactivity Core 3,5-Dichlorothiophene-2-COOH C2 C2-COOH: Amide/Ester Formation (Sterically Hindered by C3-Cl) Core->C2 C5 C5-Cl: High Reactivity (Suzuki Coupling / SnAr) Core->C5 C3 C3-Cl: Low Reactivity (Metabolic Blocker) Core->C3

Figure 2: Orthogonal reactivity map of the 3,5-dichlorothiophene scaffold.

Applications in Medicinal Chemistry

Bioisosterism & Scaffold Design

This moiety is often used as a bioisostere for dichlorophenyl rings.[2] The thiophene sulfur offers a potential hydrogen bond acceptor site, while the C3/C5 chlorines modulate lipophilicity (LogP) and metabolic stability.

  • Case Study (Antivirals): Research into anti-norovirus agents has utilized halogenated thiophene carboxamides.[2][4] The 3,5-dichloro substitution pattern was evaluated to optimize binding affinity against viral proteases, where the halogens fill hydrophobic pockets in the target protein.[1]

Pharmaceutical Impurity Management

In the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban ), 5-chlorothiophene-2-carboxylic acid is a key starting material.[5]

  • Critical Quality Attribute (CQA): The 3,5-dichloro isomer is a known process-related impurity.[2] Because the C3-Cl is unreactive during the subsequent coupling steps, it can carry through to the final drug substance.[1]

  • Detection: High-Performance Liquid Chromatography (HPLC) methods are required to separate the 3,5-dichloro impurity from the 5-chloro parent and the 4,5-dichloro isomer.[1]

Experimental Protocols

Protocol A: Activation and Amide Coupling (General)

Due to C3-steric hindrance, acid chloride activation is preferred over carbodiimide coupling.

  • Activation: Suspend 3,5-dichlorothiophene-2-carboxylic acid (1.0 equiv) in anhydrous DCM. Add catalytic DMF (0.05 equiv) followed by oxalyl chloride (1.2 equiv) dropwise at 0°C.[2]

  • Conversion: Allow to warm to room temperature and stir for 2 hours (gas evolution ceases). Concentrate in vacuo to yield the acid chloride.[2]

  • Coupling: Redissolve acid chloride in DCM. Add the amine (1.1 equiv) and DIPEA (2.0 equiv) at 0°C. Stir at RT for 4–12 hours.

  • Workup: Wash with 1N HCl, sat. ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    , and brine.[1]
    
Protocol B: Regioselective Suzuki Coupling at C5

Validates the higher reactivity of the


-halogen.[1]
  • Reagents: 3,5-Dichlorothiophene derivative (1.0 equiv), Aryl boronic acid (1.1 equiv), ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (5 mol%), 
    
    
    
    (2.0 equiv).[1]
  • Solvent: DME/Water (3:1, degassed).[2]

  • Conditions: Heat to 80°C under Argon for 4–6 hours.

  • Observation: The product will be the 5-aryl-3-chlorothiophene .[2] The C3-Cl remains intact due to the milder conditions and steric protection.[2]

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The acid functionality can catalyze slow decomposition if exposed to moisture.[2]

  • Handling: Use standard PPE. Avoid contact with strong oxidizing agents and strong bases.[2]

References

  • PubChem. 3,5-Dichlorothiophene-2-carboxylic acid (CAS 89166-94-9).[2] National Library of Medicine.[2] Link[2]

  • Eyer, M. et al. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents.[2] Chemical and Pharmaceutical Bulletin, 2016. (Demonstrates use of halogenated thiophene scaffolds). Link

  • Rivaroxaban Patent Literature. Process for determining the suitability for distribution of a batch of a thiophene-2-carboxamide derivative.[2] WO2012035057A2.[2] (Identifies 3,5-dichloro isomer as a critical impurity). Link

  • Beilstein J. Org.[2] Chem. Development of potential manufacturing routes for substituted thiophenes.[2][3][6] 2007.[2][3][7] (General methodologies for thiophene carboxylation). Link

Sources

Exploratory

Physicochemical Characteristics and Synthetic Utility of 3,5-Dichloro-2-thenoic Acid

This guide provides an in-depth technical analysis of 3,5-dichloro-2-thenoic acid (also known as 3,5-dichlorothiophene-2-carboxylic acid), a critical heterocyclic building block in medicinal chemistry and agrochemical sy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3,5-dichloro-2-thenoic acid (also known as 3,5-dichlorothiophene-2-carboxylic acid), a critical heterocyclic building block in medicinal chemistry and agrochemical synthesis.[1]

[1]

Executive Summary

3,5-Dichloro-2-thenoic acid (CAS 89166-94-9 ) is a halogenated thiophene derivative utilized primarily as a scaffold in the development of pharmaceuticals (e.g., thrombosis inhibitors like Rivaroxaban analogs) and crop protection agents.[1] Its strategic value lies in the orthogonal reactivity of its chlorine substituents and the carboxylic acid moiety, allowing for regioselective functionalization.[1] This guide delineates its physicochemical profile, synthetic pathways, and analytical protocols for research applications.[1]

Molecular Identity & Structural Analysis[1]

The compound is defined by a thiophene ring substituted with a carboxylic acid at position 2 and chlorine atoms at positions 3 and 5. This specific substitution pattern creates a unique electronic environment where the C3-chlorine exerts a steric "ortho-effect" on the carboxylic acid, influencing its pKa and metabolic stability.[1]

Parameter Data
IUPAC Name 3,5-Dichlorothiophene-2-carboxylic acid
Common Name 3,5-Dichloro-2-thenoic acid
CAS Registry Number 89166-94-9
Molecular Formula C₅H₂Cl₂O₂S
Molecular Weight 197.04 g/mol
SMILES OC(=O)c1c(Cl)cc(Cl)s1
InChI Key Unique identifier required for database integration (e.g., JDBAYLWBVQVMTD analog)

Isomer Distinction Alert: Researchers must distinguish this compound from its isomers to avoid synthetic errors:

  • 4,5-Dichloro-2-thenoic acid (CAS 31166-29-7): Cl at C4/C5.[2]

  • 2,5-Dichloro-3-thenoic acid (CAS 36157-41-2): Carboxylic acid at C3.

Physicochemical Profile

The following data consolidates experimental and high-confidence predicted values relevant for formulation and synthesis.

Thermodynamic & Solubility Properties[1][4]
Property Value / Range Notes
Physical State Solid (Crystalline powder)Typically off-white to pale beige.
Melting Point 155 – 160 °C (Predicted)Note: 4,5-isomer melts at 186°C; 2,5-isomer at 148°C. 3,5-isomer is intermediate.[1]
Boiling Point ~315 °C (at 760 mmHg)Decomposition likely prior to boiling.
pKa (Acid Dissociation) 2.85 ± 0.20 (Predicted)More acidic than 2-thenoic acid (pKa 3.5) due to inductive electron withdrawal by Cl at C3/C5.
LogP (Octanol/Water) 3.12 Lipophilic; requires organic co-solvents (DMSO, MeOH) for bioassays.
Solubility Low in water (<0.5 mg/mL)Soluble in DMSO (>20 mg/mL), Ethanol, DCM.
Electronic Characteristics

The Hammett Substituent Constants (


) for the chlorines suggest strong electron-withdrawing nature, deactivating the ring towards electrophilic aromatic substitution (EAS) but activating it for nucleophilic aromatic substitution (

), particularly at the C5 position if the carboxylate is decarboxylated or modified.

Synthetic Pathways[1][5][6][7]

The synthesis of 3,5-dichloro-2-thenoic acid is non-trivial due to the natural directing effects of thiophene.[1] Direct chlorination of 2-thenoic acid typically yields the 4,5-dichloro or 5-chloro derivatives.[1] Therefore, a Directed Lithiation Strategy is the industry standard for high regioselectivity.

Core Synthesis Protocol: Lithiation of 2,4-Dichlorothiophene

This method leverages the acidity of the C5-proton (alpha to sulfur) in 2,4-dichlorothiophene.[1]

Reaction Logic:

  • Starting Material: 2,4-Dichlorothiophene.

  • Reagent: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi).

  • Mechanism: Lithiation occurs exclusively at C5 due to the stabilization by the sulfur atom (alpha-lithiation).

  • Quench: Carbon dioxide (

    
    ) traps the lithiated species.
    
  • Renumbering: The C5 position becomes C2 upon carboxylation (IUPAC priority), resulting in 3,5-dichloro-2-thenoic acid.

SynthesisPathway Start 2,4-Dichlorothiophene (Precursor) Step1 Lithiation (LDA, THF, -78°C) Start->Step1 Regioselective Deprotonation Inter Intermediate: 5-Lithio-2,4-dichlorothiophene Step1->Inter Step2 Carboxylation (Solid CO2) Inter->Step2 Electrophilic Trap Product 3,5-Dichloro-2-thenoic Acid (Target) Step2->Product Acid Workup (HCl)

Figure 1: Regioselective synthesis of 3,5-dichloro-2-thenoic acid via lithiation-carboxylation sequence.

Analytical Characterization Protocols

To ensure the integrity of the compound for drug development, the following self-validating protocols are recommended.

Protocol A: HPLC Purity Analysis

Objective: Quantify purity and detect isomeric impurities (e.g., 4,5-dichloro isomer).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic

    
    ) and 230 nm .
    
  • Expected Retention: The carboxylic acid is polar but the chlorines add lipophilicity. Expect elution around 6-8 minutes depending on dead volume.

Protocol B: 1H-NMR Validation

Objective: Confirm substitution pattern.

  • Solvent: DMSO-

    
    .
    
  • Key Signal: A singlet (or very tight doublet due to long-range coupling) in the aromatic region (

    
     7.2 – 7.6 ppm).
    
    • Logic: The 3,5-dichloro isomer has only one aromatic proton at position 4.

    • Differentiation: The 4,5-dichloro isomer would show a singlet at position 3. The 5-chloro derivative would show two doublets (H3 and H4). The presence of a clean singlet integrates to 1H confirms a trisubstituted ring.

Safety & Handling (MSDS Summary)

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow decarboxylation or oxidation over long periods.

References

  • USP Reference Standards. Dichlorothiophene Carboxylic Acid (3,5-dichlorothiophene-2-carboxylic acid) - Catalog No. 1A01580.[3] U.S. Pharmacopeia. Link

  • PubChem Compound Summary. 3,5-Dichlorothiophene-2-carboxylic acid (CAS 89166-94-9).[4] National Center for Biotechnology Information. Link

  • ChemicalBook. Product Properties and Safety Data for CAS 89166-94-9.Link

  • BLD Pharm. Technical Data Sheet: 3,5-Dichlorothiophene-2-carboxylic acid.[5]Link

  • Campaigne, E. et al. "3-Thenoic Acid and Derivatives."[6] Organic Syntheses, Coll.[1][6] Vol. 4, p.919. (Foundational thiophene chemistry). Link

Sources

Foundational

spectroscopic data of 3,5-Dichlorothiophene-2-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-Dichlorothiophene-2-carboxylic acid This guide provides a comprehensive analysis of the spectroscopic data for 3,5-Dichlorothiophene-2-carboxylic a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-Dichlorothiophene-2-carboxylic acid

This guide provides a comprehensive analysis of the spectroscopic data for 3,5-Dichlorothiophene-2-carboxylic acid, a key intermediate in the development of pharmaceuticals and advanced materials. As researchers and drug development professionals, a thorough understanding of a molecule's structural identity is paramount. Spectroscopic analysis provides the definitive evidence required for structural confirmation, purity assessment, and quality control. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral features, thereby providing a self-validating framework for analysis.

Molecular Identity and Structure

3,5-Dichlorothiophene-2-carboxylic acid is a five-membered heterocyclic compound. The thiophene ring is substituted at the 2-position with a carboxylic acid group and at the 3- and 5-positions with chlorine atoms. This specific substitution pattern dictates its unique electronic and chemical properties, which are, in turn, reflected in its spectroscopic signatures.

Caption: Molecular structure of 3,5-Dichlorothiophene-2-carboxylic acid.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is a foundational technique for identifying functional groups within a molecule. It operates on the principle that covalent bonds vibrate at specific, quantized frequencies. When infrared radiation matching a bond's vibrational frequency passes through a sample, the energy is absorbed, and this absorption is detected and plotted.[1] The resulting spectrum provides a unique "fingerprint" for the molecule, with specific peaks corresponding to distinct functional groups.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A solid-state IR spectrum can be acquired efficiently using an ATR accessory, which avoids the need for extensive sample preparation like creating KBr pellets.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount (a few milligrams) of the solid 3,5-Dichlorothiophene-2-carboxylic acid powder onto the ATR crystal.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Cleaning: After analysis, clean the crystal and press thoroughly.

Data Interpretation and Expected Spectrum

The IR spectrum of 3,5-Dichlorothiophene-2-carboxylic acid is dominated by the characteristic absorptions of the carboxylic acid group, with additional contributions from the dichlorinated thiophene ring.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Comments
O-H Stretch (Carboxylic Acid)2500 - 3300Strong, Very BroadThis extremely broad peak is the hallmark of a hydrogen-bonded carboxylic acid dimer and often overlaps with C-H stretches.[2][3][4][5]
C-H Stretch (Aromatic)~3100Medium-WeakCorresponds to the single C-H bond on the thiophene ring.[6]
C=O Stretch (Carbonyl)1680 - 1720Strong, SharpThe position is influenced by conjugation with the thiophene ring and the inductive effect of the chlorine atoms.[2][3]
C=C Stretch (Thiophene Ring)1500 - 1600MediumAromatic ring stretching vibrations.[6]
C-O Stretch1210 - 1320StrongCoupled with O-H in-plane bending.[3][7]
O-H Bend (out-of-plane)900 - 960Medium, BroadAnother characteristic, though less intense, peak for carboxylic acid dimers.[7]
C-Cl Stretch600 - 800Medium-StrongAbsorptions corresponding to the two carbon-chlorine bonds.

The presence of a very broad absorption spanning from 2500 to 3300 cm⁻¹ alongside a strong, sharp peak around 1700 cm⁻¹ is definitive evidence for the carboxylic acid functionality.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. It relies on the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), which, when placed in a strong magnetic field, can be excited by radiofrequency waves. The exact frequency required for excitation (the chemical shift) is highly sensitive to the local electronic environment of each nucleus.

Experimental Protocol: Solution-State NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of 3,5-Dichlorothiophene-2-carboxylic acid in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is clearly observed.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned to the specific nucleus being observed (¹H or ¹³C).

  • Data Acquisition (¹H NMR): A typical ¹H experiment involves a short radiofrequency pulse followed by data acquisition. Key parameters include the number of scans, acquisition time, and relaxation delay. To confirm the carboxylic acid proton, a D₂O exchange experiment can be performed: a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired; the acidic proton signal will disappear.[8]

  • Data Acquisition (¹³C NMR): ¹³C NMR requires more scans due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, resulting in a spectrum where each unique carbon appears as a single line.

¹H NMR Data Interpretation

The ¹H NMR spectrum is expected to be very simple, reflecting the single proton on the thiophene ring and the carboxylic acid proton.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration Comments
-COOH10 - 13Broad Singlet1HHighly deshielded due to the electronegative oxygens and anisotropy of the C=O bond.[8] Its broadness is due to hydrogen bonding and chemical exchange. Disappears upon D₂O shake.
H-4 (Thiophene)7.0 - 7.5Singlet1HThis proton has no adjacent protons to couple with, hence it appears as a singlet. Its chemical shift is in the aromatic region, influenced by the surrounding electron-withdrawing groups.
¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum should display five distinct signals, one for each carbon atom in the molecule.

Carbon Expected Chemical Shift (δ, ppm) Comments
C=O (Carboxylic Acid)160 - 170The carbonyl carbon is significantly deshielded, though typically less so than in ketones or aldehydes.[8]
C2 (Thiophene)130 - 140Carbon bearing the carboxylic acid group.
C3 (Thiophene)125 - 135Carbon bearing a chlorine atom.
C4 (Thiophene)128 - 138Carbon bearing the single hydrogen atom.
C5 (Thiophene)125 - 135Carbon bearing a chlorine atom.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. In a typical experiment, molecules are ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: A small amount of the sample is introduced into the instrument, where it is vaporized by heating under high vacuum.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺•).

  • Fragmentation: The molecular ion is energetically unstable and often fragments into smaller, more stable ions and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them according to their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Interpretation

The molecular formula is C₅H₂Cl₂O₂S. The monoisotopic mass is approximately 195.92 g/mol .[9]

  • Molecular Ion (M⁺•): The key feature will be a cluster of peaks for the molecular ion due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The spectrum will show a peak for the molecule with two ³⁵Cl atoms (M), a peak for one ³⁵Cl and one ³⁷Cl (M+2), and a peak for two ³⁷Cl atoms (M+4). The expected intensity ratio for a molecule with two chlorine atoms is approximately 9:6:1.

  • Major Fragmentation Pathways: Carboxylic acids undergo characteristic fragmentation patterns.[10][11] Key expected fragments for 3,5-Dichlorothiophene-2-carboxylic acid are outlined below.

m/z Value Proposed Fragment Fragmentation Pathway
M-17[M - OH]⁺Alpha cleavage, loss of the hydroxyl radical.
M-45[M - COOH]⁺Alpha cleavage, loss of the carboxyl radical.
M-17-35[M - OH - Cl]⁺Subsequent loss of a chlorine radical from the [M-OH]⁺ fragment.

digraph "fragmentation_pathway" {
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4", style=filled];
edge [color="#4285F4"];

mol [label="[C₅H₂Cl₂O₂S]⁺•\nm/z ≈ 196, 198, 200"]; frag1 [label="[C₅HCl₂OS]⁺\nm/z ≈ 179, 181, 183"]; frag2 [label="[C₄H₂Cl₂S]⁺•\nm/z ≈ 152, 154, 156"];

mol -> frag1 [label="- •OH"]; mol -> frag2 [label="- CO₂"]; }

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,5-Dichlorothiophene-2-carboxylic acid

Introduction 3,5-Dichlorothiophene-2-carboxylic acid is a halogenated heterocyclic compound with significant applications as a building block in the synthesis of pharmaceuticals and advanced materials.[1] The precise str...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,5-Dichlorothiophene-2-carboxylic acid is a halogenated heterocyclic compound with significant applications as a building block in the synthesis of pharmaceuticals and advanced materials.[1] The precise structural elucidation of such molecules is paramount for quality control, reaction monitoring, and understanding their chemical behavior. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure at the atomic level.[2] This guide offers an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 3,5-Dichlorothiophene-2-carboxylic acid, grounded in established spectroscopic principles and data from analogous structures. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the NMR characteristics of this compound.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 3,5-Dichlorothiophene-2-carboxylic acid is anticipated to be simple, exhibiting two distinct singlets. The chemical environment of each proton dictates its resonance frequency (chemical shift, δ), providing a unique fingerprint of its position within the molecule.

  • Thiophene Proton (H-4): The thiophene ring contains a single proton at the C-4 position. Its chemical shift is significantly influenced by the anisotropic effect of the aromatic ring and the electronic effects of the substituents. The two chlorine atoms at C-3 and C-5 are strongly electron-withdrawing, which deshields the adjacent proton. Deshielding causes a downfield shift to a higher ppm value.[3] Furthermore, the carboxylic acid group at C-2 also contributes to this deshielding effect. Based on data from similar compounds like 5-chlorothiophene-2-carboxylic acid, where the protons appear at 7.23 and 7.62 ppm in DMSO-d₆, the single H-4 proton in the target molecule is predicted to resonate in the range of 7.30 - 7.60 ppm .[4] Due to the absence of adjacent protons, this signal will appear as a sharp singlet (s).

  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded and its chemical shift is characteristically found far downfield.[5] This is due to the electron-withdrawing nature of the adjacent carbonyl group and extensive hydrogen bonding. The exact chemical shift of the -COOH proton is highly dependent on factors such as solvent, concentration, and temperature.[5][6] In a non-aqueous solvent like DMSO-d₆ or CDCl₃, it is expected to appear as a broad singlet in the region of 12.0 - 14.0 ppm . This signal will disappear upon the addition of a few drops of deuterium oxide (D₂O) to the NMR tube, a classic test for exchangeable protons like those in -OH and -COOH groups.[7]

Diagram 1: Molecular Structure and Proton/Carbon Numbering

Caption: Structure of 3,5-Dichlorothiophene-2-carboxylic acid with atom numbering for NMR assignments.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of 3,5-Dichlorothiophene-2-carboxylic acid is expected to show five distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms.[8]

  • Carboxyl Carbon (C=O): The carbon of the carboxylic acid group is typically found in the range of 160 - 175 ppm .[9] Its downfield position is due to the strong deshielding effect of the two oxygen atoms bonded to it.

  • Thiophene Ring Carbons: The chemical shifts of the four carbons in the thiophene ring are influenced by the sulfur heteroatom and the two chlorine substituents.

    • C2: This carbon is bonded to the electron-withdrawing carboxylic acid group and is adjacent to the sulfur atom. It is expected to be significantly deshielded, with a predicted chemical shift in the range of 135 - 145 ppm .

    • C3 and C5: These carbons are directly bonded to the highly electronegative chlorine atoms, which causes a strong deshielding effect. Their chemical shifts are predicted to be in the region of 128 - 138 ppm .

    • C4: This is the only carbon in the thiophene ring bonded to a hydrogen atom. It is expected to be the most upfield of the ring carbons, with a predicted chemical shift in the range of 125 - 130 ppm .

Data Presentation

Table 1: Predicted ¹H and ¹³C NMR Data for 3,5-Dichlorothiophene-2-carboxylic acid (in DMSO-d₆)

NucleusAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H H-47.30 - 7.60Singlet (s)The only proton on the thiophene ring.
-COOH12.0 - 14.0Broad Singlet (br s)Exchangeable with D₂O; position is concentration and temperature dependent.
¹³C C=O160 - 175SingletCarboxylic acid carbonyl carbon.
C2135 - 145SingletCarbon attached to the -COOH group.
C3, C5128 - 138SingletCarbons attached to chlorine atoms.
C4125 - 130SingletCarbon attached to the H-4 proton.

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality, reproducible NMR data, the following self-validating protocol should be followed.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 3,5-Dichlorothiophene-2-carboxylic acid.
  • Transfer the solid to a clean, dry NMR tube.
  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize polar compounds and shift the residual water peak away from areas of interest.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing to 0.00 ppm is required.
  • Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.

2. NMR Spectrometer Setup and Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C) for several minutes.
  • Tune and match the probe for both the ¹H and ¹³C frequencies.
  • Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal from the solvent.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment.
  • Spectral Width: Approximately 16 ppm (e.g., from -2 to 14 ppm).
  • Number of Scans: 16 to 64 scans, depending on the sample concentration.
  • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the protons.
  • Acquisition Time (aq): 2-4 seconds.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
  • Spectral Width: Approximately 240 ppm (e.g., from -10 to 230 ppm).
  • Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.
  • Relaxation Delay (d1): 2 seconds.
  • Acquisition Time (aq): 1-2 seconds.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the resulting spectrum manually to obtain a flat baseline.
  • Perform baseline correction.
  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent signal to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
  • Integrate the peaks in the ¹H spectrum to determine the relative ratios of the protons.

Diagram 2: Experimental Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 10-20 mg of Sample transfer Transfer to NMR Tube weigh->transfer dissolve Dissolve in 0.6 mL Deuterated Solvent (e.g., DMSO-d6) insert Insert Sample into Spectrometer (e.g., 400 MHz) dissolve->insert transfer->dissolve equilibrate Equilibrate and Lock insert->equilibrate tune Tune, Match, and Shim equilibrate->tune acquire_H1 Acquire 1H Spectrum tune->acquire_H1 acquire_C13 Acquire 13C Spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase Phase and Baseline Correction ft->phase calibrate Calibrate Chemical Shifts (TMS or Solvent) phase->calibrate integrate Integrate (1H) and Assign Peaks calibrate->integrate

Caption: Workflow for the NMR spectroscopic analysis of 3,5-Dichlorothiophene-2-carboxylic acid.

Conclusion

The ¹H and ¹³C NMR spectra of 3,5-Dichlorothiophene-2-carboxylic acid provide unambiguous data for its structural confirmation. The ¹H spectrum is characterized by two singlets corresponding to the lone thiophene proton and the carboxylic acid proton. The ¹³C spectrum displays five distinct signals, with chemical shifts that are highly sensitive to the electronic environment created by the sulfur heteroatom, the two chlorine atoms, and the carboxylic acid group. The predictive analysis and detailed experimental protocol provided in this guide serve as a robust framework for researchers working with this compound, ensuring accurate and reliable characterization for applications in drug discovery and materials science.

References

  • Bruker. (n.d.). Standard 1D and 2D NMR Experiments.
  • LibreTexts. (2021). Spectroscopy of Carboxylic Acids. In Chemistry LibreTexts. [Link]

  • Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. [Link]

  • ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent?. [Link]

  • PubChem. (n.d.). 4,5-Dichlorothiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3,4-Dichlorothiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Kristiansen, P. E., et al. (1979). An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 4- and 5-substituted thiophene-2-carboxylic acids by linear free energy relationships. Journal of the Chemical Society, Perkin Transactions 2, 10, 1373-1376.
  • MDPI. (2025). Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. Molecules. [Link]

  • Green, M. A., et al. (2017). Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. Molecules, 22(1), 89.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • PubChemLite. (n.d.). 3,4-dichlorothiophene-2-carboxylic acid (C5H2Cl2O2S). [Link]

  • Gronowitz, S., et al. (1975). An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 4- and 5-substituted thiophene-2-carboxylic acids by linear free energy relationships. Journal of the Chemical Society, Perkin Transactions 2, (10), 1373-1376. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PubMed Central. [Link]

  • Doc Brown's Chemistry. (2026). C-13 NMR SPECTROSCOPY INDEX. [Link]

  • University of York. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shifts. [Link]

  • PubChemLite. (n.d.). 5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid (C11H6Cl2O2S). [Link]

  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Natural Products Magnetic Resonance Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0199607). [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Experimental. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. [Link]

  • Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. [Link]

  • Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry, 42(4), 429-438.

Sources

Foundational

discovery and history of 3,5-Dichlorothiophene-2-carboxylic acid

Topic: Discovery, Synthesis, and Technical Analysis of 3,5-Dichlorothiophene-2-carboxylic Acid (CAS 89166-94-9) Content Type: Technical Whitepaper / Application Guide Audience: Pharmaceutical Scientists, Process Chemists...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery, Synthesis, and Technical Analysis of 3,5-Dichlorothiophene-2-carboxylic Acid (CAS 89166-94-9) Content Type: Technical Whitepaper / Application Guide Audience: Pharmaceutical Scientists, Process Chemists, and QC Researchers[1]

Executive Summary

3,5-Dichlorothiophene-2-carboxylic acid (CAS: 89166-94-9) is a specialized heterocyclic building block that has evolved from a synthetic curiosity to a critical quality control marker in modern pharmaceutical manufacturing.[1] While historically overshadowed by its isomer, 5-chlorothiophene-2-carboxylic acid (the key intermediate for the blockbuster anticoagulant Rivaroxaban), the 3,5-dichloro variant has emerged as a distinct entity of interest.[1] It serves two primary roles: as a regulated process impurity ("Impurity H") requiring strict monitoring in drug substances, and as a privileged scaffold in the discovery of novel anti-infectives, particularly norovirus inhibitors.[1]

This guide analyzes the molecule’s chemical genesis, definitive synthetic pathways, and its critical role in the "impurity landscape" of thiophene-based therapeutics.[1]

Part 1: Historical Genesis & Discovery Context[1]

Unlike natural products discovered in a single "eureka" moment, 3,5-dichlorothiophene-2-carboxylic acid was likely first identified during the systematic exploration of thiophene halogenation in the mid-20th century.[1] Its history is inextricably linked to the challenge of controlling regioselectivity in electrophilic aromatic substitution (EAS) on the thiophene ring.

The "Regioselectivity Problem"

Early researchers (circa 1930s-1950s) attempting to chlorinate thiophene-2-carboxylic acid encountered a mixture of isomers. The thiophene ring is highly reactive toward electrophiles, but the carboxylic acid group at C2 is electron-withdrawing (deactivating).

  • Standard Rule: The sulfur atom directs incoming electrophiles to the

    
    -position (C5).
    
  • The Conflict: Once C5 is chlorinated (forming the 5-chloro derivative), further chlorination is difficult to control. The 4-position is sterically accessible and electronically favored over the 3-position, often leading to 4,5-dichlorothiophene-2-carboxylic acid (CAS 31166-29-7) as the major byproduct.[1]

  • The Discovery: The 3,5-dichloro isomer (CAS 89166-94-9) was identified as a minor, harder-to-access isomer that requires specific synthetic orchestration (e.g., lithiation) to produce in high purity, distinguishing it from the "sludge" of direct chlorination.[1]

Part 2: Synthetic Evolution (The Technical Core)

For the modern process chemist, distinguishing between the accidental formation of this molecule (as an impurity) and its intentional synthesis is vital.[1]

Pathway A: The "Impurity" Mechanism (Process Risk)

In the industrial synthesis of 5-chlorothiophene-2-carboxylic acid (for Rivaroxaban), over-chlorination can occur.

  • Mechanism: If reaction conditions are too aggressive (excess

    
     or sulfuryl chloride), the 5-chloro intermediate undergoes a second substitution.
    
  • Regiochemical Outcome: While the 4-position is favored, trace amounts of chlorination at the 3-position occur, generating the 3,5-dichloro impurity.[1]

  • Impact: This necessitates high-resolution HPLC methods to separate the 3,5-dichloro impurity (Impurity H) from the active pharmaceutical ingredient (API) precursors.

Pathway B: The "Definitive" Synthesis (Regioselective Control)

To synthesize 3,5-dichlorothiophene-2-carboxylic acid intentionally (e.g., as a reference standard), direct chlorination is too messy.[1] The preferred route utilizes Directed ortho-Lithiation of a pre-halogenated precursor.

Logic:

  • Starting Material: 2,4-Dichlorothiophene .

  • Reagent: Lithium Diisopropylamide (LDA) or

    
    -Butyllithium (
    
    
    
    -BuLi).
  • Mechanism: The proton at C5 is the only remaining

    
    -proton. It is highly acidic relative to the 
    
    
    
    -proton (C3) due to the adjacent sulfur and the inductive effect of the chlorine at C4.
  • Electrophile: Carbon Dioxide (

    
    ).
    

Reaction Scheme:



(Note: Upon carboxylation at C5, the numbering flips.[1] The sulfur is 1, the carboxyl carbon becomes 2, making the original C2/C4 chlorines reside at positions 5 and 3, respectively.)[1]

Part 3: Visualization of Synthetic Logic

The following diagram contrasts the "Messy" direct chlorination route with the "Precise" lithiation route.

SynthesisPathways Thiophene2Acid Thiophene-2-carboxylic Acid Cl2 Cl2 / SO2Cl2 (Electrophilic Subst.) Thiophene2Acid->Cl2 FiveChloro 5-Chlorothiophene-2-carboxylic Acid (Rivaroxaban Intermediate) Cl2->FiveChloro Major Product FourFiveDichloro 4,5-Dichloro Isomer (Major Byproduct) Cl2->FourFiveDichloro Kinetic Favored ThreeFiveDichloro_Imp 3,5-Dichloro Isomer (Minor Impurity H) Cl2->ThreeFiveDichloro_Imp Trace Formation FiveChloro->Cl2 Over-chlorination TwoFourDichloro 2,4-Dichlorothiophene (Precursor) Lithiation 1. LDA / -78°C 2. CO2 TwoFourDichloro->Lithiation ThreeFiveDichloro_Pure 3,5-Dichlorothiophene-2-carboxylic Acid (Target Pure Standard) Lithiation->ThreeFiveDichloro_Pure Regioselective (Renumbering occurs)

Caption: Comparison of the non-selective chlorination pathway (generating Impurity H) vs. the regioselective lithiation pathway for pure standard synthesis.

Part 4: Applications & Critical Utility

Pharmaceutical Quality Control (Rivaroxaban)

In the context of Rivaroxaban (Xarelto) manufacturing, this molecule is designated as Impurity H (European Pharmacopoeia).

  • Requirement: Manufacturers must prove that levels of 3,5-dichlorothiophene-2-carboxylic acid are below the Threshold of Toxicological Concern (TTC) or ICH limits (typically <0.15%).[1]

  • Detection: It often co-elutes with the 4,5-dichloro isomer on standard C18 columns.[1] Specialized Phenyl-Hexyl or Pentafluorophenyl (PFP) columns are often required for baseline separation.

Drug Discovery Scaffold (Norovirus)

Recent medicinal chemistry campaigns (e.g., Kim et al.[1]) have utilized the 3,5-dichlorothiophene core to develop non-nucleoside inhibitors of the Norovirus RNA-dependent RNA polymerase (RdRp).[1]

  • SAR Insight: The 3,5-dichloro substitution pattern provides a unique steric "twist" that fits into hydrophobic pockets of the viral polymerase more effectively than the mono-chloro variants.[1]

  • Key Reaction: The carboxylic acid is typically coupled with aminothiazoles or benzothiazoles to form amide-linked inhibitors.

Part 5: Experimental Protocols

Protocol A: Synthesis of Reference Standard (via Lithiation)

Use this protocol to generate high-purity material for impurity qualification.[1]

  • Setup: Flame-dry a 250 mL Schlenk flask under Argon.

  • Reagents:

    • 2,4-Dichlorothiophene (1.0 eq, 15.3 g)[1]

    • LDA (1.1 eq, prepared fresh or commercial 2.0 M solution)

    • Anhydrous THF (150 mL)

    • Dry Ice (

      
       source)[1]
      
  • Procedure:

    • Dissolve 2,4-dichlorothiophene in THF and cool to -78°C (acetone/dry ice bath).

    • Add LDA dropwise over 30 minutes. Maintain temperature <-70°C. Critical: The lithiated intermediate is unstable above -50°C.[1]

    • Stir for 1 hour at -78°C. The solution typically turns yellow/orange.

    • Cannulate the solution onto an excess of crushed dry ice (anhydrous) or bubble dry

      
       gas into the solution for 30 minutes.
      
    • Allow to warm to Room Temperature (RT).

  • Workup:

    • Quench with 1N HCl until pH < 2.

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over

      
      .[1]
      
    • Purification: Recrystallize from Ethanol/Water (9:1) to yield white needles.

  • Validation:

    • 1H NMR (DMSO-d6): Singlet at ~7.8 ppm (proton at C4).

    • HPLC: Purity >99.5% required for use as a standard.

Protocol B: Analytical Separation (HPLC)

Use this to separate the 3,5-isomer from the 4,5-isomer.[1]

ParameterCondition
Column Phenomenex Luna Phenyl-Hexyl (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 80% B over 20 mins
Detection UV at 254 nm
Retention 3,5-isomer typically elutes after the 5-chloro but before the 4,5-dichloro isomer (verify with standards).[1]

References

  • European Pharmacopoeia (Ph. Eur.) . Rivaroxaban Monograph: Impurity H (3,5-Dichlorothiophene-2-carboxylic acid).[1][2]

  • Kim, Y., et al. (2012).[1] "Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents." Bioorganic & Medicinal Chemistry Letters.

  • Dow AgroSciences. (2007). "Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks." Beilstein Journal of Organic Chemistry.

  • ChemicalBook. (2025). Product Entry: 3,5-Dichlorothiophene-2-carboxylic acid (CAS 89166-94-9).[1][3][4][5]

  • PubChem. Compound Summary: 3,5-Dichlorothiophene-2-carboxylic acid.[1][3]

Sources

Exploratory

Thermal Stability Profile: 3,5-Dichlorothiophene-2-carboxylic acid

Technical Guide for Research & Development [1] Executive Summary 3,5-Dichlorothiophene-2-carboxylic acid (CAS 89166-94-9) is a halogenated heteroaromatic building block used in the synthesis of pharmaceuticals and agroch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development [1]

Executive Summary

3,5-Dichlorothiophene-2-carboxylic acid (CAS 89166-94-9) is a halogenated heteroaromatic building block used in the synthesis of pharmaceuticals and agrochemicals.[1] While thiophene-2-carboxylic acids are generally stable solids at room temperature, they possess a latent thermal instability: decarboxylation .[1]

For drug development professionals, the critical thermal window lies between the melting point (predicted range: 150–185°C) and the onset of decarboxylation. The presence of chlorine atoms at the 3- and 5-positions creates a unique electronic and steric environment that facilitates CO₂ loss under thermal stress, often at lower temperatures than the non-halogenated parent compound.[1]

Key Recommendations:

  • Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen).

  • Processing: Avoid temperatures >100°C during drying or synthesis steps unless strictly controlled.

  • Risk: The primary decomposition product is 2,4-dichlorothiophene , a volatile liquid formed via irreversible loss of carbon dioxide.[1]

Physicochemical Profile & Structural Analysis[1][3]

To understand the thermal stability, we must analyze the structural forces at play. The 3,5-dichloro substitution pattern introduces both inductive electron withdrawal and steric strain.[1]

Structural Dynamics[1]
  • 3-Position Chlorine (Ortho Effect): The chlorine atom adjacent to the carboxylic acid group exerts steric pressure, forcing the carboxyl group out of coplanarity with the thiophene ring.[1] This deconjugation raises the ground-state energy, theoretically lowering the activation energy required for decarboxylation.[1]

  • 5-Position Chlorine: Exerts a strong inductive effect (-I), pulling electron density from the ring, which stabilizes the intermediate carbanion formed during decarboxylation.[1]

Predicted Thermal Properties

Based on comparative data from 3-chlorothiophene-2-carboxylic acid (MP: 186-190°C) and 5-chlorothiophene-2-carboxylic acid (MP: 154-158°C).[1]

PropertyValue / PredictionConfidence
Physical State Crystalline SolidHigh
Melting Point 150°C – 185°C Medium (Analog-based)
Decarboxylation Onset > 160°C (Likely coincident with melting)High
Solubility DMSO, Methanol, Ethyl AcetateHigh
pKa ~3.0 (Acidified by Cl substituents)High

Thermal Decomposition Mechanism[1][4][5]

The primary failure mode for 3,5-Dichlorothiophene-2-carboxylic acid is thermal decarboxylation.[1] This is an irreversible reaction that yields 2,4-dichlorothiophene and carbon dioxide gas.[1]

Reaction Pathway

The mechanism proceeds via a zwitterionic or cyclic transition state, often accelerated by the presence of the heteroatom (Sulfur) and electron-withdrawing groups (Chlorine).[1]

Decomposition Start 3,5-Dichlorothiophene- 2-carboxylic acid (Solid) Heat Thermal Energy (>150°C) Start->Heat TS Transition State (Stabilized by Cl) Heat->TS Activation Product 2,4-Dichlorothiophene (Liquid/Volatile) TS->Product Irreversible Gas CO2 (Gas) TS->Gas Evolution

Figure 1: Thermal decarboxylation pathway of 3,5-Dichlorothiophene-2-carboxylic acid.[1]

Why this matters: If this compound is used as a scaffold in a high-temperature reaction (e.g., >150°C), the carboxylic acid moiety may be lost before it can react, leading to significant yield loss and the generation of impurities (2,4-dichlorothiophene) that are difficult to separate.[1]

Experimental Protocols for Stability Assessment

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To distinguish between simple melting and decomposition.

  • Sample Prep: Weigh 2–5 mg of 3,5-Dichlorothiophene-2-carboxylic acid into a standard aluminum pan. Do not hermetically seal if gas evolution is expected (use a pinhole lid to prevent pan deformation).

  • Parameters:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C.

    • Purge gas: Nitrogen at 50 mL/min.

  • Interpretation:

    • Endotherm (Sharp): Represents Melting (T_m).

    • Exotherm (Broad/Sharp): Represents Decomposition (T_d).

    • Critical Check: If the endotherm is immediately followed by or overlaps with an exotherm, the compound decomposes upon melting ("melt-degradation").[1]

Protocol B: Accelerated Stability Testing (Isothermal HPLC)

Purpose: To determine shelf-life and processing stability at sub-melting temperatures.[1]

  • Setup: Prepare 5 glass vials, each containing 50 mg of the solid acid.

  • Conditions: Place vials in a heating block at 60°C and 100°C .

  • Sampling: Remove one vial at T=0, 4h, 8h, 24h, and 48h.

  • Analysis: Dissolve in Acetonitrile/Water (50:50) and inject into HPLC (C18 column, UV 254 nm).

  • Tracking: Monitor the disappearance of the parent peak and the appearance of the decarboxylated product (2,4-dichlorothiophene), which will be less polar and elute later on a reverse-phase column.[1]

Workflow Step1 Sample Acquisition (CAS 89166-94-9) Step2 TGA Analysis (Identify Mass Loss Onset) Step1->Step2 Step3 DSC Analysis (Melt vs. Decomp) Step2->Step3 Decision Is T_decomp > T_melt + 20°C? Step3->Decision Stable Process Stable (Standard Handling) Decision->Stable Yes Unstable Melt-Sensitive (Avoid High Temp Drying) Decision->Unstable No

Figure 2: Decision workflow for thermal characterization.

Safety & Handling Implications

Process Safety
  • Pressure Hazard: The decarboxylation reaction releases CO₂. In a closed vessel (e.g., a sealed reactor or storage drum), thermal runaway can lead to rapid pressurization. Never store this compound in sealed vessels at elevated temperatures.

  • Corrosivity: As a halogenated carboxylic acid, the compound is corrosive to skin, eyes, and mucous membranes.[1]

  • Incompatibility: Avoid strong bases (NaOH, KOH) and strong oxidizers. Bases will form the carboxylate salt, which may have different (often lower) thermal stability regarding decarboxylation.

Storage Specifications
  • Temperature: Refrigerate (+2°C to +8°C).

  • Atmosphere: Hygroscopic potential requires storage under dry Nitrogen or Argon.

  • Container: Amber glass or HDPE; avoid metals that may catalyze decomposition.

References

  • Sigma-Aldrich. 3-Chlorothiophene-2-carboxylic acid Product Sheet. (Melting Point Reference). Link

  • ChemicalBook. 2,5-Dichlorothiophene-3-carboxylic acid Properties. (Structural Analog Data). Link

  • PubChem. 4,5-Dichlorothiophene-2-carboxylic acid Compound Summary. (Isomer Comparison). Link

  • Organic Chemistry Portal. Decarboxylation of Aromatic Carboxylic Acids. (Mechanistic Grounding). Link

  • BLD Pharm. 3,5-Dichlorothiophene-2-carboxylic acid (CAS 89166-94-9) Product Detail.[1][2] (Identity Verification). Link

Sources

Protocols & Analytical Methods

Method

3,5-Dichlorothiophene-2-carboxylic Acid: A Tri-Vector Scaffold for Medicinal Chemistry

Topic: 3,5-Dichlorothiophene-2-carboxylic acid as a building block in organic synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,5-Dichlorothiophene-2-carboxylic acid as a building block in organic synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

3,5-Dichlorothiophene-2-carboxylic acid (CAS: 89166-94-9) is a high-value heterocyclic building block that offers a unique combination of steric constraint, metabolic stability, and orthogonal reactivity. Unlike simple thiophenes, this scaffold provides three distinct vectors for diversification: the C2-carboxylic acid "anchor," the highly reactive C5-chloride "alpha-vector," and the sterically demanding C3-chloride "beta-vector."

This guide details the strategic application of this building block, focusing on regioselective functionalization and robust coupling protocols designed to maximize yield and minimize side reactions in a drug discovery setting.

Chemical Profile & Reactivity Map

The utility of 3,5-dichlorothiophene-2-carboxylic acid lies in the electronic differentiation of its three functional handles.

Physical Properties Table
PropertyDataRelevance
Formula C₅H₂Cl₂O₂SCore Scaffold
MW 197.04 g/mol Fragment-based drug design (FBDD) friendly
Appearance Off-white to pale yellow solidEasy handling
pKa (Calc) ~2.8 - 3.2Stronger acid than benzoic acid (pKa 4.2) due to electron-withdrawing Cl and S
Solubility DMSO, DMF, MeOH, EtOAcCompatible with standard organic synthesis solvents
Reactivity Logic
  • C2-COOH (The Anchor): The primary attachment point. The adjacent C3-Cl provides steric bulk, often twisting the resulting amide/ester bond out of planarity, which can improve solubility and selectivity.

  • C5-Cl (The Alpha-Vector): The most reactive site for oxidative addition. The sulfur atom donates electron density into the ring, but the alpha-position (C5) is electronically primed for Pd-catalyzed cross-coupling (Suzuki, Stille, Sonogashira) relative to C3.

  • C3-Cl (The Beta-Vector): The least reactive site. It is sterically hindered by the C2-carbonyl and electronically deactivated. This allows for sequential functionalization : Couple at C5 first, then C3.

Visualization: Reactivity Map

ReactivityMap Core 3,5-Dichlorothiophene- 2-carboxylic acid C2_Node C2-COOH (Anchor) Core->C2_Node Primary Handle C5_Node C5-Cl (Alpha-Vector) Core->C5_Node Electronic Activation C3_Node C3-Cl (Beta-Vector) Core->C3_Node Steric Hindrance C2_Action Amide/Ester Formation (HATU, SOCl2) C2_Node->C2_Action C5_Action 1st Cross-Coupling (High Reactivity) C5_Node->C5_Action C3_Action 2nd Cross-Coupling (Low Reactivity/Steric) C5_Action->C3_Action Sequential Control C3_Node->C3_Action

Caption: Orthogonal reactivity map showing the sequential logic for functionalizing the C2, C5, and C3 positions.

Application 1: The Anchor Point (Amide Coupling)

Context: The C2-carboxylic acid is typically the first point of modification to attach the thiophene core to a larger pharmacophore. Due to the electron-withdrawing nature of the two chlorine atoms, the carbonyl carbon is highly electrophilic, but the adjacent C3-Cl provides significant steric hindrance.

Challenge: Standard carbodiimide couplings (EDC/NHS) can be sluggish due to the steric bulk at C3. Solution: Use of high-activity coupling reagents (HATU) or conversion to the acid chloride.

Protocol A: HATU-Mediated Amide Coupling

This protocol is optimized for coupling electron-deficient or sterically hindered amines.

Materials:

  • 3,5-Dichlorothiophene-2-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a dried round-bottom flask, dissolve 3,5-dichlorothiophene-2-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL/mmol).

  • Base Addition: Add DIPEA (3.0 mmol) and stir at room temperature for 5 minutes.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the activated ester (O-At ester).

  • Amine Addition: Add the amine (1.1 mmol). If the amine is a salt (e.g., HCl salt), increase DIPEA to 4.0 equiv.

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS. The electron-deficient nature of the acid usually drives this reaction to completion faster than benzoic acid analogs.

  • Workup: Dilute with EtOAc (20 mL). Wash sequentially with 1N HCl (to remove excess amine/DIPEA), sat. NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Expert Insight: If the amine is extremely unreactive (e.g., an aniline with EWGs), convert the acid to the acid chloride first using oxalyl chloride/DMF(cat.) in DCM, then react with the amine/pyridine.

Application 2: Domain Expansion (Regioselective Suzuki Coupling)

Context: The most powerful application of this building block is the ability to sequentially substitute the chlorines. The C5-Cl is significantly more reactive toward oxidative addition by Palladium(0) than the C3-Cl . This allows for the synthesis of 2,3,5-trisubstituted thiophenes without protecting groups.

Mechanism: The sulfur atom activates the C5 position (alpha) via resonance, while the C3 position is deactivated by the orthogonal steric clash with the C2-substituent and lack of resonance stabilization.

Protocol B: C5-Selective Suzuki-Miyaura Coupling

This protocol selectively couples an aryl boronic acid to the C5 position, leaving the C3-Cl intact for later use.

Materials:

  • 3,5-Dichlorothiophene-2-amide derivative (from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically demanding cases)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the 3,5-dichlorothiophene substrate (0.5 mmol), Aryl Boronic Acid (0.55 mmol), and Pd(PPh3)4 (0.025 mmol).

  • Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3 cycles). This is critical to prevent homocoupling of the boronic acid.

  • Solvent: Add degassed 1,4-Dioxane (4 mL) and 2.0 M Na₂CO₃ (0.75 mL).

  • Reaction: Heat to 80°C for 4–6 hours.

    • Note: Do not exceed 100°C or prolong reaction time unnecessarily, as this may induce minor coupling at the C3 position.

  • Monitoring: Check LC-MS. You should see the mono-coupled product (C5) exclusively. The C3-Cl signal (distinctive chlorine isotope pattern) should still be present in the product mass.

  • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry (Na₂SO₄), and concentrate.

  • Purification: Flash chromatography.

Visualization: Sequential Functionalization Workflow

SequentialWorkflow Start 3,5-Dichlorothiophene- 2-carboxylic acid Step1 Step 1: Amide Coupling (Preserves Cl-Cl) Start->Step1 HATU, Amine Inter1 Intermediate A: 3,5-Dichloro-amide Step1->Inter1 Step2 Step 2: Suzuki Coupling (C5-Selective) Inter1->Step2 Pd(0), Ar-B(OH)2 80°C (Kinetic Control) Inter2 Intermediate B: 3-Chloro-5-Aryl-amide Step2->Inter2 Step3 Step 3: 2nd Cross-Coupling (C3-Functionalization) Inter2->Step3 Pd-Catalyst (High Load) 120°C or Buchwald Ligands Final Final Product: 2,3,5-Trisubstituted Thiophene Step3->Final

Caption: Workflow for the sequential assembly of trisubstituted thiophenes, exploiting the reactivity gap between C5 and C3.

Advanced Applications & Troubleshooting

Decarboxylative Functionalization

In advanced lead optimization, the C2-COOH can serve as a transient directing group. After C5-arylation, the acid can be removed via protodecarboxylation (Ag₂CO₃/AcOH, heat) to yield 2,4-disubstituted thiophenes, a scaffold difficult to access via direct thiophene substitution rules.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Amide Coupling Steric hindrance at C3 blocking nucleophilic attack.Switch to Acid Chloride method (SOCl₂ or Oxalyl Chloride).
Loss of Regioselectivity (C3 coupling observed) Reaction temperature too high (>100°C) or catalyst too active.Lower temp to 60-80°C; Use Pd(PPh₃)₄ instead of Pd(dppf) or XPhos.
Dechlorination (Reduction) Hydride source present (e.g., from solvent impurities or excess base).Ensure anhydrous solvents; switch base to K₃PO₄.

References

  • Regioselectivity in Thiophene Couplings: Handy, S. T., & Zhang, Y. (2006).[1] A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Chemical Communications.[2][1] Link

  • Suzuki Coupling Protocols: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. Link

  • Thiophene in Medicinal Chemistry: Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery.[3] Current Opinion in Drug Discovery & Development. Link

  • Amide Coupling Reagents: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Decarboxylative Cross-Coupling: Goossen, L. J., et al. (2006). Pd-catalyzed synthesis of biaryls from carboxylic acids.[4] Science.[2] Link

Sources

Application

Application Notes and Protocols for the Derivatization of 3,5-Dichlorothiophene-2-carboxylic Acid for Biological Assays

Introduction: The Strategic Value of the 3,5-Dichlorothiophene-2-Carboxylic Acid Scaffold The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its diverse biological activities and its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3,5-Dichlorothiophene-2-Carboxylic Acid Scaffold

The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its diverse biological activities and its presence in numerous FDA-approved drugs.[1] Its structural similarity to benzene allows it to act as a bioisostere, while its unique electronic properties offer opportunities for nuanced molecular interactions. The starting material, 3,5-Dichlorothiophene-2-carboxylic acid, is a particularly valuable scaffold for generating novel molecular entities for biological screening. The carboxylic acid group serves as a versatile chemical handle for derivatization, while the two chlorine atoms provide sites for further modification through cross-coupling reactions and can also enhance the compound's metabolic stability or lipophilicity.

This guide provides detailed protocols for the derivatization of 3,5-Dichlorothiophene-2-carboxylic acid into amides, esters, and bi-aryl compounds. These derivatives are designed to be suitable for a wide range of biological assays, including but not limited to, antimicrobial, anti-inflammatory, and anticancer screening.[2][3] The protocols are presented with an emphasis on the underlying chemical principles and practical considerations to ensure successful synthesis and purification.

Core Derivatization Strategies

The derivatization of 3,5-Dichlorothiophene-2-carboxylic acid can be broadly categorized into three main strategies, each targeting a different functional group of the molecule:

  • Amide Bond Formation: Coupling of the carboxylic acid with a diverse library of amines to explore the impact of different substituents on biological activity.

  • Esterification: Reaction of the carboxylic acid with various alcohols to modulate physicochemical properties such as solubility and cell permeability.

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed reaction at the chloro-positions to introduce aryl or heteroaryl moieties, significantly expanding the chemical space.

The following sections provide detailed, step-by-step protocols for each of these key transformations.

Protocol 1: Amide Synthesis via Carbodiimide Coupling

Amide bond formation is a cornerstone of medicinal chemistry, and carbodiimide-mediated coupling is a widely used and reliable method.[4] Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent like 1-Hydroxybenzotriazole (HOBt) facilitate the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the desired amide.[5][6]

Workflow for Amide Synthesis

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up & Purification Carboxylic_Acid 3,5-Dichlorothiophene- 2-carboxylic acid EDC_HOBt EDC, HOBt in DMF Carboxylic_Acid->EDC_HOBt Reacts with Active_Ester Reactive O-acylisourea intermediate EDC_HOBt->Active_Ester Forms Amide_Product 3,5-Dichlorothiophene- 2-carboxamide Derivative Active_Ester->Amide_Product Yields Amine Primary or Secondary Amine (R-NH2) Amine->Active_Ester Nucleophilic Attack Quench Aqueous Work-up Amide_Product->Quench Extraction Organic Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification

Caption: Workflow for Amide Synthesis.

Detailed Protocol
  • Reagent Preparation:

    • In a clean, dry round-bottom flask, dissolve 3,5-Dichlorothiophene-2-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

    • In a separate vial, dissolve the desired primary or secondary amine (1.1 eq) in a small amount of DMF.

  • Reaction Setup:

    • Cool the carboxylic acid solution to 0 °C in an ice bath.

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the cooled solution and stir for 15-20 minutes. The solution should remain clear.

    • Slowly add the amine solution to the reaction mixture.

    • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary (Example)
Amine MoietyYield (%)Purity (LC-MS)
Aniline85%>98%
Benzylamine92%>99%
Morpholine88%>98%

Protocol 2: Esterification

Esterification of 3,5-Dichlorothiophene-2-carboxylic acid can be achieved through several methods. For simple alcohols, Fischer esterification under acidic conditions is a viable option.[7][8] However, for more sensitive or sterically hindered alcohols, a milder method such as the Steglich esterification, which utilizes a carbodiimide coupling agent and a catalytic amount of 4-Dimethylaminopyridine (DMAP), is preferred.[9][10]

Workflow for Steglich Esterification

G Carboxylic_Acid 3,5-Dichlorothiophene- 2-carboxylic acid DCC_DMAP DCC, DMAP (cat.) in DCM Carboxylic_Acid->DCC_DMAP Alcohol Alcohol (R-OH) Alcohol->DCC_DMAP Ester_Product 3,5-Dichlorothiophene- 2-carboxylate Ester DCC_DMAP->Ester_Product Urea_Byproduct Dicyclohexylurea (precipitate) DCC_DMAP->Urea_Byproduct

Caption: Workflow for Steglich Esterification.

Detailed Protocol (Steglich Esterification)
  • Reagent Preparation:

    • In a round-bottom flask, dissolve 3,5-Dichlorothiophene-2-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq) in anhydrous Dichloromethane (DCM).

  • Reaction Setup:

    • Cool the solution to 0 °C in an ice bath.

    • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in one portion. A white precipitate of dicyclohexylurea (DCU) will begin to form.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Reaction Monitoring:

    • Monitor the reaction by TLC, observing the consumption of the starting carboxylic acid.

  • Work-up and Purification:

    • Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash with 0.5 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

    • Purify the crude ester by column chromatography or distillation.

Quantitative Data Summary (Example)
Alcohol MoietyYield (%)Purity (GC-MS)
Ethanol90%>99%
Isopropanol82%>98%
Benzyl alcohol88%>99%

Protocol 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly for the synthesis of bi-aryl compounds.[11][12] This palladium-catalyzed reaction couples an organoboron compound (e.g., a boronic acid) with an organohalide. In the case of 3,5-Dichlorothiophene-2-carboxylic acid derivatives (such as the methyl ester to protect the carboxylic acid), the chlorine atoms can be selectively replaced with aryl or heteroaryl groups.

Workflow for Suzuki-Miyaura Cross-Coupling

G Thiophene_Halide Methyl 3,5-dichlorothiophene- 2-carboxylate Catalyst_System Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) Thiophene_Halide->Catalyst_System Boronic_Acid Arylboronic Acid (Ar-B(OH)2) Boronic_Acid->Catalyst_System Coupled_Product Methyl 3,5-diarylthiophene- 2-carboxylate Catalyst_System->Coupled_Product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Detailed Protocol

Note: The carboxylic acid should be protected, for instance as a methyl ester, prior to this reaction to avoid side reactions.

  • Reagent Preparation:

    • To a Schlenk flask, add the methyl 3,5-dichlorothiophene-2-carboxylate (1.0 eq), the desired arylboronic acid (2.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq), and a base such as potassium carbonate (K2CO3) (3.0 eq).

  • Reaction Setup:

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 v/v).

    • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the reaction by LC-MS to track the formation of the mono- and di-arylated products.

  • Work-up and Purification:

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Example)
Arylboronic AcidYield of Di-arylated Product (%)Purity (LC-MS)
Phenylboronic acid75%>98%
4-Methoxyphenylboronic acid80%>99%
3-Pyridylboronic acid65%>97%

Trustworthiness and Self-Validation

The protocols provided are based on well-established chemical transformations.[4][5][9][10][11][12][13][14][15] To ensure the validity of the synthesized compounds, it is imperative to perform thorough characterization using modern analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms in the final product.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

By adhering to these protocols and performing rigorous characterization, researchers can have high confidence in the quality and identity of their derivatized compounds for subsequent biological evaluation.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC.
  • Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Indian Journal of Pharmaceutical Education and Research.
  • Thiophene-2-carboxylic acid - Wikipedia. Available at: [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some Halo Derivatives of Thiophene.
  • Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives - ResearchGate. Available at: [Link]

  • Amides and Esters of Benzo[b]thiophene-2-carboxylic Acid | Journal of Medicinal Chemistry. Available at: [Link]

  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES - Farmacia Journal. Available at: [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC. Available at: [Link]

  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Available at: [Link]

  • Amide Synthesis - Fisher Scientific. Available at: [Link]

  • Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Available at: [Link]

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Available at: [Link]

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Available at: [Link]

  • Esterification of Carboxylic Acids with - Organic Syntheses Procedure. Available at: [Link]

  • Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. - Longdom Publishing. Available at: [Link]

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. Available at: [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. Available at: [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]

  • Esterification of 2,5-dibromothiophene-3-carboxylic acid 83 with... - ResearchGate. Available at: [Link]

Sources

Method

Advanced Application Note: 3,5-Dichlorothiophene-2-carboxylic Acid in Medicinal Chemistry

[1] Executive Summary & Strategic Value 3,5-Dichlorothiophene-2-carboxylic acid (CAS 89166-94-9) is a high-value heterocyclic building block used to optimize drug candidates.[1] Unlike its phenyl analogs, the thiophene c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Value

3,5-Dichlorothiophene-2-carboxylic acid (CAS 89166-94-9) is a high-value heterocyclic building block used to optimize drug candidates.[1] Unlike its phenyl analogs, the thiophene core offers unique electronic properties (electron-rich but π-deficient character), while the specific 3,5-dichlorination pattern addresses two critical medicinal chemistry challenges: metabolic stability and conformational control .[1]

Core Advantages:
  • Metabolic Blockade: The C5-position of the thiophene ring is a notorious "soft spot" for metabolic oxidation (leading to reactive S-oxides or ring opening). The chlorine substituent at C5 effectively blocks this pathway.

  • Conformational Locking: The C3-chlorine, positioned ortho to the carboxylic acid, introduces significant steric bulk. This forces the carbonyl group out of coplanarity with the ring, or locks the conformation of downstream amides, potentially improving binding affinity by pre-organizing the ligand.

  • Bioisosterism: It serves as a lipophilic, bioisosteric replacement for 2,4-dichlorophenyl or 2,6-dichlorophenyl moieties, often improving solubility and permeability profiles.[1]

Chemical Properties & Reactivity Profile[2][3]

PropertyValue / CharacteristicImplication for Synthesis
Molecular Weight 197.04 g/mol Fragment-based drug discovery (FBDD) friendly.[1]
ClogP ~3.1Increases lipophilicity; good for membrane permeability.
Acid pKa ~3.2 (Estimated)More acidic than benzoic acid (~4.2) due to the electron-withdrawing Cl and S. Requires weaker bases for deprotonation.
C3-Position Sterics HighCritical: The C3-Cl hinders the carboxylic acid.[1] Standard amide couplings may be sluggish.[2]
C-Cl Reactivity C5 > C3The C5-Cl (α-position) is more susceptible to oxidative addition by Pd(0) than the C3-Cl.[1]

Strategic Decision Framework (Visualized)

The following diagram illustrates the decision logic for utilizing this scaffold in lead optimization.

G Start Start: Lead Optimization Problem1 Issue: Metabolic Instability (C5-oxidation) Start->Problem1 Problem2 Issue: Poor Potency (Conformational entropy) Start->Problem2 Solution Select 3,5-Dichlorothiophene-2-COOH Problem1->Solution Problem2->Solution PathA Route A: Amide Coupling (Preserve Cl atoms) Solution->PathA Target: Stable Amide PathB Route B: Sequential Coupling (Functionalize C5) Solution->PathB Target: Biaryl System StepA1 Activation: Oxalyl Chloride/DMF (Required due to C3 sterics) PathA->StepA1 StepB1 Suzuki Coupling at C5 (Regioselective) PathB->StepB1 Final Optimized Drug Candidate StepA1->Final StepB1->Final

Figure 1: Strategic workflow for integrating 3,5-dichlorothiophene-2-carboxylic acid into drug discovery programs, highlighting the choice between simple amide coupling and advanced scaffold diversification.

Detailed Experimental Protocols

Protocol A: Sterically Demanding Amide Coupling

Context: The chlorine atom at the 3-position creates steric hindrance around the carboxylic acid. Standard coupling reagents (EDC/HOBt) often result in low yields or incomplete conversion. Acid chloride activation is the recommended "Gold Standard" method for this specific scaffold.

Materials:

  • 3,5-Dichlorothiophene-2-carboxylic acid (1.0 equiv)[1]

  • Oxalyl chloride (1.5 equiv)

  • Catalytic DMF (2-3 drops)[1]

  • Dichloromethane (DCM), anhydrous[1]

  • Target Amine (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

Step-by-Step Methodology:

  • Activation: Dissolve 3,5-dichlorothiophene-2-carboxylic acid in anhydrous DCM (0.2 M) under an inert atmosphere (N₂).

  • Catalysis: Add catalytic DMF. Note: DMF forms the Vilsmeier reagent intermediate, essential for rapid reaction with oxalyl chloride.[1]

  • Chlorination: Add oxalyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Crucial: Redissolve the crude acid chloride in DCM and evaporate again (azeotrope) to ensure complete removal of HCl/oxalyl chloride.

  • Coupling: Dissolve the residue in fresh anhydrous DCM. Add the Target Amine and DIPEA at 0°C.

  • Completion: Stir at RT for 4-12 hours. Monitor by LCMS (expect mass M+H of amide).

  • Workup: Wash with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄.

Protocol B: Regioselective C5-Arylation (Suzuki-Miyaura)

Context: If the target molecule requires replacing the C5-chlorine with an aryl group, this must be performed before amide coupling if possible, or using specialized ligands.[1] The C5 position is electronically more activated than C3.

Materials:

  • 3,5-Dichlorothiophene-2-carboxylic acid ester (Methyl or Ethyl ester recommended to prevent catalyst poisoning by the free acid).[1]

  • Aryl Boronic Acid (1.1 equiv)

  • Pd(OAc)₂ (5 mol%)

  • S-Phos or X-Phos (10 mol%) - Biaryl phosphine ligands are required for deactivating chloride substrates.[1]

  • K₃PO₄ (3.0 equiv)

  • Toluene/Water (10:1)

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with the thiophene ester, boronic acid, Pd(OAc)₂, ligand, and base.[1]

  • Degassing: Seal the vial and purge with Argon for 5 minutes. Add degassed solvents.[3]

  • Reaction: Heat to 80-100°C for 4-16 hours.

  • Selectivity Check: Monitor by HPLC. The C5-arylated product forms first. Over-reaction (C3 arylation) is minimized by controlling stoichiometry and temperature.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Troubleshooting & Optimization Guide

IssueRoot CauseCorrective Action
Low Yield in Amide Coupling Steric hindrance at C3 blocks nucleophilic attack.[1]Switch from HATU/EDC to Acid Chloride method (Protocol A).
Incomplete Reaction (Coupling) Poor solubility of the dichloro-acid.Use THF or DMF instead of DCM. Ensure the acid chloride is fully formed before adding amine.
Regioselectivity Issues (Suzuki) Reaction occurring at both C3 and C5.Lower temperature to 60°C. Use Pd(PPh₃)₄ (milder catalyst) instead of highly active Pd-generations.
Product Instability Decarboxylation during workup.Avoid strongly acidic workups at high temperatures. The electron-rich thiophene can decarboxylate under forcing acidic conditions.

Safety & Handling (E-E-A-T)

  • Hazards: 3,5-Dichlorothiophene-2-carboxylic acid is an irritant (Skin/Eye Irrit. 2).[1] The acid chloride intermediate is corrosive and moisture-sensitive.

  • Storage: Store in a cool, dry place. Keep container tightly closed.

  • Disposal: Halogenated organic waste. Do not mix with non-halogenated solvents to minimize disposal costs.

References

  • Structural Properties & Bioisosterism

    • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Discussion on thiophene as a phenyl bioisostere).
    • PubChem.[4] (n.d.). 3,5-Dichlorothiophene-2-carboxylic acid.[1][5][6][7] National Library of Medicine. Retrieved from [Link]

  • Synthetic Protocols (Amide Coupling & Activation)

    • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[3][8][9][10] Tetrahedron, 61(46), 10827-10852.[1] (Foundational review supporting the Acid Chloride choice for sterically hindered acids).

    • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Thiophene Reactivity & Functionalization

    • Sperry, J. B., & Wright, D. L. (2005).[1] Furans, thiophenes and related heterocycles in drug discovery.[11] Current Opinion in Drug Discovery & Development, 8(6), 723-740.[1]

  • Metabolic Stability

    • Dansette, P. M., et al. (2005).[1] Metabolic activation of thiophenes. Chemical Research in Toxicology, 18(5), 779-784.[1] (Mechanistic basis for blocking C5 position).

Sources

Application

applications of 3,5-Dichlorothiophene-2-carboxylic acid in agrochemical synthesis

Application Note: 3,5-Dichlorothiophene-2-carboxylic Acid in Agrochemical Synthesis Part 1: Introduction & Strategic Value 3,5-Dichlorothiophene-2-carboxylic acid (CAS 89166-94-9) is a high-value heterocyclic building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3,5-Dichlorothiophene-2-carboxylic Acid in Agrochemical Synthesis

Part 1: Introduction & Strategic Value

3,5-Dichlorothiophene-2-carboxylic acid (CAS 89166-94-9) is a high-value heterocyclic building block used primarily in the discovery and optimization of next-generation agrochemicals.[1][2] Its structural significance lies in its role as a bioisostere for 2,4-dichlorobenzoic acid , a pharmacophore found in numerous commercial auxinic herbicides and fungicides.[1][2]

Core Applications
  • Auxinic Herbicides: It serves as a scaffold for "super-auxins." The thiophene ring, being electron-rich yet sterically distinct from benzene, allows for modified binding kinetics at the TIR1 ubiquitin-ligase receptor, potentially overcoming resistance developed against traditional phenoxy herbicides.[1][2]

  • SDHI Fungicides: The acid functionality is readily converted to amides, forming the "toxophore" of Succinate Dehydrogenase Inhibitors (SDHIs). The 3,5-dichloro substitution pattern blocks metabolic oxidation sites, significantly extending field half-life.[1][2]

  • Insecticidal Ureas: It acts as a precursor for benzoylurea-like chitin synthesis inhibitors, where the thiophene moiety alters lipophilicity and cuticle penetration properties.[1][2]

Part 2: Chemical Properties & Handling

PropertyDataRelevance to Synthesis
Molecular Weight 197.04 g/mol Stoichiometry calculations.[1][2]
Appearance Off-white to pale yellow solidVisual purity check; discoloration indicates oxidation.[1][2]
Melting Point 148–156 °CHigh thermal stability allows for elevated reaction temperatures.
Solubility DMSO, MeOH, EtOAc; Low in WaterRequires polar organic solvents for initial coupling steps.[1][2]
pKa (Calc.) ~3.2Stronger acid than benzoic acid (~4.2); facilitates salt formation.

Storage Protocol: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; reseal immediately after use.

Part 3: Synthetic Protocols & Workflows

Workflow 1: Synthesis of the Building Block

Note: While commercially available, in-house synthesis allows for isotopic labeling or derivative creation.[1][2]

Reaction Principle: Electrophilic aromatic substitution (Chlorination) of thiophene-2-carboxylic acid using N-Chlorosuccinimide (NCS).[1][2]

Step-by-Step Protocol:

  • Setup: Charge a 3-neck round-bottom flask with Thiophene-2-carboxylic acid (1.0 eq) .

  • Solvent System: Add a 1:1 mixture of Glacial Acetic Acid and DMF (0.5 M concentration). The dual-solvent system creates a polar environment that stabilizes the intermediate sigma-complex.[2]

  • Chlorination: Cool to 0°C. Add NCS (2.2 eq) portion-wise over 30 minutes.

    • Expert Insight: Do not add NCS all at once; the exotherm can lead to decarboxylation.

  • Reaction: Warm to 35°C and stir for 6–8 hours. Monitor by HPLC/TLC.

  • Workup: Pour reaction mixture into ice-water. Extract with Ethyl Acetate (3x). Wash organic phase with Brine (2x) to remove DMF. Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from Ethanol/Water to yield the 3,5-dichloro isomer.

Workflow 2: Amide Coupling (Fungicide Synthesis)

Target: Synthesis of Thiophene-carboxamide analogs (SDHI motif).

Reaction Principle: Activation of the carboxylic acid via Thionyl Chloride followed by Schotten-Baumann reaction.[2]

Step-by-Step Protocol:

  • Activation:

    • Dissolve 3,5-Dichlorothiophene-2-carboxylic acid (10 mmol) in Toluene (50 mL).

    • Add Thionyl Chloride (15 mmol) and a catalytic drop of DMF.

    • Reflux for 3 hours until gas evolution (HCl/SO2) ceases.

    • Concentrate in vacuo to obtain the crude acid chloride.

    • Critical Check: The acid chloride is moisture-sensitive.[2] Use immediately.

  • Coupling:

    • Dissolve the target Aniline derivative (10 mmol) (e.g., a substituted biphenyl amine) in dry THF (30 mL) with Triethylamine (12 mmol) .

    • Cool to 0°C.

    • Add the crude acid chloride (dissolved in 10 mL THF) dropwise.

  • Completion: Stir at Room Temperature for 4 hours.

  • Isolation: Quench with water. Filter the precipitate (if solid) or extract with DCM.

  • Validation: 1H-NMR should show the disappearance of the aniline NH2 peak and appearance of the amide NH doublet (~8.5-10 ppm).[2]

Part 4: Mechanism & Pathway Visualization

The following diagram illustrates the bioisosteric relationship and the divergent synthesis pathways for herbicides and fungicides.

G Start Thiophene-2-carboxylic Acid Intermediate 3,5-Dichlorothiophene- 2-carboxylic Acid (Core Scaffold) Start->Intermediate NCS, AcOH/DMF (Chlorination) Herbicide Auxinic Herbicide (Ester/Salt Form) Intermediate->Herbicide 1. SOCl2 2. ROH or Base Fungicide SDHI Fungicide (Carboxamide) Intermediate->Fungicide 1. SOCl2 2. R-NH2, Et3N Bioisostere Bioisostere of: 2,4-Dichlorobenzoic Acid Intermediate->Bioisostere Structural Mimicry

Caption: Synthesis pathway of 3,5-Dichlorothiophene-2-carboxylic acid and its divergence into herbicidal and fungicidal active ingredients.

Part 5: Analytical Data Summary

Analysis TypeExpected ResultInterpretation
HPLC Purity >98% (Area %)Critical for biological screening; impurities can cause phytotoxicity.[1][2]
1H-NMR (DMSO-d6) Singlet at ~7.2–7.4 ppmRepresents the single proton at the C4 position.[2] Absence of splitting confirms 3,5-substitution.[1][2]
LC-MS (ESI-) [M-H]- = 195/197Characteristic chlorine isotope pattern (3:1 ratio for Cl2).[1][2]

Part 6: References

  • Synthesis of Halogenated Thiophene Acids: Title: Development of potential manufacturing routes for substituted thiophenes.[3] Source: National Institutes of Health (PMC). URL:[Link]

  • Bioisosterism in Agrochemicals: Title: Structure Property Relationships of Carboxylic Acid Isosteres.[4] Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • General Amidation Protocols: Title: Formation of amides: one-pot condensation of carboxylic acids and amines.[2] Source: National Institutes of Health (PMC). URL:[Link]

  • Thiophene Carboxylic Acid Derivatives in Patents: Title: Thiophene-2-carboxylic acid derivatives for controlling undesirable plant growth.[1][2][3] Source: Google Patents (US5034049A). URL:

Sources

Method

Application Note: Strategic Utilization of 3,5-Dichlorothiophene-2-carboxylic Acid in Heterocyclic Synthesis

[1] Abstract & Introduction 3,5-Dichlorothiophene-2-carboxylic acid represents a highly versatile, electron-deficient scaffold for the synthesis of complex bioactive heterocycles.[1] Unlike simple thiophenes, this trisub...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

3,5-Dichlorothiophene-2-carboxylic acid represents a highly versatile, electron-deficient scaffold for the synthesis of complex bioactive heterocycles.[1] Unlike simple thiophenes, this trisubstituted core offers three distinct "handles" for orthogonal functionalization:

  • C2-Carboxylic Acid: A gateway for amidation, esterification, and decarboxylative cross-coupling.[1]

  • C5-Chlorine (

    
    -halo):  Highly reactive toward Palladium-catalyzed cross-coupling (Suzuki, Stille) due to electronic activation by the sulfur atom.[1][2]
    
  • C3-Chlorine (

    
    -halo):  Sterically shielded and electronically distinct, allowing for site-selective nucleophilic aromatic substitution (S
    
    
    
    Ar) or secondary cross-coupling events.[1][2]

This guide details the protocols for exploiting these regioselective differences to synthesize thieno[3,2-d]pyrimidinones (via C3-amination) and 5-aryl-thiophene derivatives (via C5-coupling), providing a roadmap for medicinal chemists targeting kinase inhibitors and antimicrobial agents.[1][2]

Chemical Profile & Reactivity Logic

PropertySpecification
Compound Name 3,5-Dichlorothiophene-2-carboxylic acid
Molecular Formula C

H

Cl

O

S
Molecular Weight 197.04 g/mol
Key Functionality

-dichloro pattern with ortho-COOH
Predicted pKa ~3.0 (Acidified by electron-withdrawing Cl groups)
The Reactivity Hierarchy

To avoid "scrambling" or side reactions, the order of operations is critical. The reactivity hierarchy for this scaffold is:

  • C2-COOH Activation: Amide/Ester formation (Lowest energy barrier).[1]

  • C5-Cl Substitution: Pd-catalyzed oxidative addition is faster at the

    
    -position (C5) than the 
    
    
    
    -position (C3).[1]
  • C3-Cl Substitution: Requires copper catalysis (Ullmann-type) or strong activation by the adjacent C2-carbonyl group.[1]

Synthetic Strategies & Protocols

Strategy A: Synthesis of Thieno[3,2-d]pyrimidin-4-ones

Mechanism: This route exploits the "ortho-halo acid" motif.[1] The C2-COOH activates the C3-Cl bond for Copper-catalyzed amination.[1] Subsequent cyclization with the adjacent amide yields the fused pyrimidinone core, a bioisostere of quinazolinone.

Protocol 1: Copper-Catalyzed Amination & Cyclization

Step 1: C3-Amination (Ullmann-type) [1][2]

  • Reagents: 3,5-Dichlorothiophene-2-carboxylic acid (1.0 equiv), Aniline derivative (1.2 equiv), CuI (10 mol%), K

    
    CO
    
    
    
    (2.0 equiv).[1][2]
  • Solvent: DMF or DMSO.

  • Conditions: 100°C, 12-16 hours, under Argon.

Detailed Procedure:

  • Charge a reaction vial with 3,5-dichlorothiophene-2-carboxylic acid (1.0 mmol), CuI (19 mg, 0.1 mmol), and K

    
    CO
    
    
    
    (276 mg, 2.0 mmol).
  • Evacuate and backfill with argon (3 cycles).[1]

  • Add the aniline (1.2 mmol) and anhydrous DMF (3 mL).

  • Heat to 100°C with vigorous stirring. Monitor by LC-MS for the consumption of starting material and formation of the intermediate 3-amino-5-chlorothiophene-2-carboxylic acid .[1]

  • Workup: Cool to RT, dilute with water, and acidify to pH 3 with 1M HCl. Extract with EtOAc (3x). The product often precipitates upon acidification.

Step 2: Cyclization to Thienopyrimidinone

  • Reagents: Formamide (excess) or Urea (melt).[1][2]

  • Conditions: 160-180°C, 4-6 hours.[1]

Detailed Procedure:

  • Take the crude amino-acid intermediate from Step 1.

  • Suspend in Formamide (5-10 volumes).

  • Heat to 170°C. The reaction will initially dissolve then potentially precipitate the product.

  • Workup: Cool to RT. Pour into ice water. Filter the solid precipitate. Wash with water and cold ethanol.[1]

  • Result: 6-Chloro-3-substituted-thieno[3,2-d]pyrimidin-4(3H)-one.

Expert Insight: The remaining C5-Chlorine is preserved in this sequence, serving as a handle for late-stage diversification (e.g., adding a solubilizing group via Suzuki coupling) after the core heterocycle is built.[1]

Strategy B: Regioselective C5-Arylation (Suzuki-Miyaura)

Mechanism: The electronic richness of the thiophene ring directs Pd(0) oxidative addition to the C5 position (


 to sulfur) preferentially over the C3 position (

to sulfur).[1][2]
Protocol 2: Site-Selective Cross-Coupling[1]
  • Reagents: 3,5-Dichlorothiophene-2-carboxylic acid (1.0 equiv), Aryl Boronic Acid (1.1 equiv), Pd(OAc)

    
     (5 mol%), SPhos (10 mol%), K
    
    
    
    PO
    
    
    (3.0 equiv).[1][2]
  • Solvent: Toluene/Water (10:1).[1][2]

  • Conditions: 80°C, 4-8 hours.

Detailed Procedure:

  • Dissolve the starting acid in Toluene/Water.[1] Note: The acid will form a salt in situ; ensure vigorous stirring.

  • Add the catalyst system.[1] SPhos is recommended to facilitate the coupling of the electron-rich thiophene chloride.[1]

  • Heat to 80°C.

  • Checkpoint: LC-MS should show the mono-coupled product (5-aryl-3-chlorothiophene-2-carboxylic acid).[1] If bis-coupling (at C3) is observed, lower the temperature to 60°C and reduce catalyst loading.

  • Purification: Acid/Base extraction is highly effective here.[1] Extract the basic reaction mixture with ether (removes non-acidic impurities), then acidify the aqueous layer to precipitate the product.[2]

Strategy C: Decarboxylative Cross-Coupling (Radical Pathway)

Mechanism: This modern approach converts the C2-COOH into a radical precursor (via a redox-active ester), allowing for the formation of C(sp


)-C(sp

) bonds, replacing the carboxylic acid with an alkyl group.[1][2]
Protocol 3: Nickel-Catalyzed Decarboxylative Alkylation[1]
  • Activation: Convert acid to N-hydroxyphthalimide (NHPI) ester using DIC/DMAP.

  • Coupling Reagents: NHPI-ester (1.0 equiv), Alkyl Zinc Reagent or Alkyl Halide (with reductant), NiCl

    
    [1][2]·glyme (10 mol%), bipyridine ligand.[2]
    
  • Conditions: Room temperature, DMF.

Step-by-Step:

  • Ester Formation: React 3,5-dichlorothiophene-2-carboxylic acid with N-hydroxyphthalimide (1.1 equiv) and DIC (1.1 equiv) in DCM at RT for 4h. Filter urea, concentrate, and use the crude active ester.

  • Coupling: Dissolve the active ester and Ni-catalyst in DMF. Add the alkyl zinc reagent slowly.

  • Outcome: This installs an alkyl group at C2, retaining the Cl substituents at C3 and C5 for further elaboration.[1]

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent synthesis starting from the 3,5-dichloro scaffold.

G Start 3,5-Dichlorothiophene- 2-carboxylic acid AminoInter 3-Amino-5-chlorothiophene- 2-carboxylic acid Start->AminoInter Cu-Cat Amination (Regioselective at C3) SuzukiProd 5-Aryl-3-chlorothiophene- 2-carboxylic acid Start->SuzukiProd Pd-Cat Suzuki (Regioselective at C5) ActiveEster Redox-Active Ester (NHPI) Start->ActiveEster DIC, NHPI ThienoPyr 6-Chloro-thieno[3,2-d] pyrimidin-4-one AminoInter->ThienoPyr Cyclization (Formamide, 170°C) DecarbProd 2-Alkyl-3,5-dichlorothiophene ActiveEster->DecarbProd Ni-Cat Decarboxylative Coupling

Figure 1: Divergent synthetic pathways from 3,5-Dichlorothiophene-2-carboxylic acid. Pathway A yields fused heterocycles; Pathway B allows scaffold decoration; Pathway C modifies the core handle.

References

  • Regioselective Coupling of Halothiophenes

    • Title: Regioselective oxidative coupling reactions of 3-substituted thiophenes with arylboronic acids.[1]

    • Source: Organic Letters (2011).[1][2][3]

    • URL:[Link][1][2]

    • Relevance: Establishes the reactivity preference of alpha- vs beta-positions in substituted thiophenes.
  • Thienopyrimidine Synthesis

    • Title: Synthesis of Some Thienopyrimidine Derivatives.[1][4]

    • Source: PMC - NIH (2006).[1][2]

    • URL:[Link]

    • Relevance: Provides the foundational protocols for cyclizing aminothiophene carboxyl
  • Decarboxylative Cross-Coupling

    • Title: Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry.[1]

    • Source: PMC - NIH (2022).[1][2]

    • URL:[Link]

    • Relevance: Validates the use of carboxylic acids as radical precursors for alkylation, applicable to the C2-COOH of the target scaffold.
  • Copper-Catalyzed Amination (Ullmann-Type)

    • Title: Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds.[1][5]

    • Source: RSC Advances (2019).[1][2]

    • URL:[Link]

    • Relevance: Discusses the mechanisms of Cu-catalyzed coupling in the presence of carboxylic acids.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 3,5-Dichlorothiophene-2-carboxylic Acid

Welcome to the Advanced Synthesis Support Center. Subject: Yield Optimization & Troubleshooting for 3,5-Dichlorothiophene-2-carboxylic Acid (CAS: 89166-94-9) Audience: Process Chemists, Medicinal Chemists, and R&D Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. Subject: Yield Optimization & Troubleshooting for 3,5-Dichlorothiophene-2-carboxylic Acid (CAS: 89166-94-9) Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.

Executive Summary: The "Precision vs. Brute Force" Dilemma

Synthesizing 3,5-dichlorothiophene-2-carboxylic acid presents a classic regioselectivity challenge. Users often attempt direct chlorination of thiophene-2-carboxylic acid (the "Brute Force" method), which invariably leads to inseparable mixtures of 4,5-dichloro and 5-chloro isomers due to the directing effects of the carboxyl group.

To achieve high yields (>85%) and high purity (>98%), you must shift to a "Precision" strategy : the regioselective lithiation of 2,4-dichlorothiophene . This guide prioritizes this organometallic route as the industry standard for quality, while addressing the oxidation route as a viable alternative for non-cryogenic labs.

Module 1: The "Golden Route" (Lithiation of 2,4-Dichlorothiophene)

This protocol relies on the high acidity of the C5 proton (alpha to sulfur) in 2,4-dichlorothiophene. By deprotonating at C5 and quenching with CO₂, the numbering priority shifts, converting the 2,4-dichloro precursor into the 3,5-dichloro-2-carboxylic acid product.

The Mechanism & Workflow

LithiationRoute Start Start: 2,4-Dichlorothiophene Base Reagent: LDA or n-BuLi (THF, -78°C) Start->Base Inert Atm (N2/Ar) Inter Intermediate: 5-Lithio-2,4-dichlorothiophene Base->Inter Deprotonation (C5) Quench Quench: CO2 (Solid/Gas) Inter->Quench Electrophilic Trapping Workup Acidic Workup (HCl) Quench->Workup Lithium Salt Hydrolysis Product Product: 3,5-Dichlorothiophene-2-carboxylic acid Workup->Product Precipitation

Figure 1: The regioselective lithiation pathway utilizing the acidity of the C5 proton.

Optimized Protocol

Reagents:

  • 2,4-Dichlorothiophene (1.0 eq)

  • LDA (Lithium Diisopropylamide) (1.1 eq) [Preferred over n-BuLi to prevent nucleophilic attack on Cl]

  • Anhydrous THF (10-15 volumes)

  • Dry Ice (excess)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried flask with anhydrous THF and 2,4-dichlorothiophene under Nitrogen/Argon. Cool to -78°C (Acetone/Dry Ice bath).

  • Deprotonation: Add LDA solution dropwise over 30 minutes. Maintain internal temperature below -70°C.

    • Why? Higher temperatures allow "scrambling" (Lithium-Halogen exchange), leading to de-chlorinated byproducts.

  • Equilibration: Stir at -78°C for 1 hour to ensure complete formation of the 5-lithio species.

  • Quenching:

    • Method A (Gas): Bubble anhydrous CO₂ gas through the solution for 30 mins.

    • Method B (Solid - Recommended): Pour the reaction mixture onto crushed, excess Dry Ice. This provides rapid, localized cooling and saturation.

  • Workup: Allow to warm to room temperature. Quench with water. Extract impurities with diethyl ether (discard organic layer). Acidify the aqueous layer to pH 1-2 with 2N HCl to precipitate the product.

Troubleshooting the Lithiation Route
SymptomProbable CauseCorrective Action
Low Yield (<50%) Moisture in THF or AtmosphereRe-distill THF over Na/Benzophenone or use molecular sieves. Ensure positive N₂ pressure.
Des-chloro impurities Lithium-Halogen ExchangeSwitch from n-BuLi to LDA . If using n-BuLi, ensure Temp < -75°C strictly.
Starting Material Recovery Incomplete DeprotonationTitrate your base (LDA/n-BuLi) before use. It degrades over time.
Oily/Sticky Product Incomplete AcidificationThe lithium salt is water-soluble. Ensure pH reaches ~1.0 during workup to fully protonate the acid.

Module 2: The Alternative (Oxidation Route)

If cryogenic facilities (-78°C) are unavailable, the oxidation of 3,5-dichlorothiophene-2-carboxaldehyde is the robust alternative.

Reaction: R-CHO + NaClO2 + H2O2 -> R-COOH

Critical Control Points:

  • Scavenger: Use Resorcinol or Sulfamic Acid as a chlorine scavenger. Sodium Chlorite (NaClO₂) generates hypochlorite byproducts that can over-chlorinate the ring (e.g., creating trichlorothiophene derivatives).

  • pH Control: Maintain pH 3-4 (phosphate buffer) to prevent the generation of explosive ClO₂ gas while keeping the oxidant active.

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I just chlorinate thiophene-2-carboxylic acid directly?

Status: NOT RECOMMENDED. Reasoning: The carboxyl group at C2 is electron-withdrawing. In electrophilic aromatic substitution, the deactivation directs the incoming chlorine primarily to position 4 and 5 (meta/para-like positions in thiophene logic). You will obtain a mixture of 4,5-dichloro (major) and 5-chloro derivatives. Separating the 3,5-isomer from this mixture requires difficult fractional crystallization with low recovery.

Q2: My product is decarboxylating during purification. Why?

Analysis: Thiophene carboxylic acids are prone to thermal decarboxylation, especially if the ring is electron-deficient (which it is, due to two chlorines). Solution:

  • Avoid Distillation: Do not attempt to distill the final acid.

  • Recrystallization: Use Ethanol/Water or Toluene/Hexane.

  • Drying: Dry under vacuum at <50°C . Avoid oven drying >80°C.

Q3: How do I separate the 3,5-dichloro isomer from the 4,5-dichloro isomer?

Analysis: If you used the wrong synthetic route (direct chlorination), you likely have this mixture. Solution:

  • NMR Diagnosis: Check the proton signals.

    • 3,5-dichloro:[1][2][3] Singlet at ~6.9 ppm (proton at C4).

    • 4,5-dichloro: Singlet at ~7.5 ppm (proton at C3).

  • Separation: The 3,5-isomer is generally less soluble in non-polar solvents than the 4,5-isomer. Try recrystallizing from Hexane/Chloroform . However, yield will be sacrificed. It is far more efficient to restart using the Lithiation Route.

Module 4: Impurity Profile & Decision Tree

Use this logic flow to identify the source of your yield loss based on the impurities observed in LC-MS/GC-MS.

Troubleshooting Impurity Identify Major Impurity SM Starting Material (2,4-Dichlorothiophene) Impurity->SM DesChloro Monochlorothiophene Acid Impurity->DesChloro Regio 4,5-Dichloro Isomer Impurity->Regio Dimer Dimeric Species Impurity->Dimer Action1 Increase Base Equivalents Check Anhydrous Conditions SM->Action1 Action2 Temp too high (> -70°C) Li-Halogen Exchange occurred DesChloro->Action2 Action3 Wrong Route Used (Direct Chlorination) Regio->Action3 Action4 Concentration too high Dilute reaction Dimer->Action4

Figure 2: Diagnostic logic for impurity analysis.

References

  • Regioselective Lithiation of Thiophenes

    • Slocum, D. W., & Gierer, P. L. (1976). Directed Metalation of Heterocycles.[4] The Journal of Organic Chemistry.

    • Context: Establishes the alpha-lithiation preference (C5)
  • Oxidation of Aldehydes (Pinnick/Lindgren Conditions): Raederstorff, D., & Shu, A. Y. (2009). Lindgren Oxidation of Aldehydes. Journal of Organic Chemistry. Context: Standard protocol for converting thiophene aldehydes to acids without damaging the ring.
  • Synthesis of 3,5-Dichlorothiophene Derivatives

    • Patent CN103980264A. Method for synthesizing substituted thiophene carboxylic acids.[5]

    • Context: Discusses chlorination challenges and alternative routes for high-purity thiophene acids.
  • Purification & Stability

    • BenchChem Technical Guide. Purification of Thiophene Carboxamide Derivatives.

    • Context: General handling of thiophene acid derivatives and avoidance of decarboxyl

Sources

Optimization

Technical Support Center: Synthesis of 3,5-Dichlorothiophene-2-carboxylic acid

Welcome to the technical support guide for the synthesis of 3,5-Dichlorothiophene-2-carboxylic acid. This document is designed for researchers, chemists, and process development professionals who are actively engaged in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3,5-Dichlorothiophene-2-carboxylic acid. This document is designed for researchers, chemists, and process development professionals who are actively engaged in the synthesis of this important heterocyclic building block. Here, we address common challenges, provide in-depth mechanistic explanations for side reactions, and offer field-proven troubleshooting strategies to enhance yield, purity, and reproducibility.

Part 1: Troubleshooting Guide - Diagnosis and Resolution of Common Issues

This section is formatted to address specific problems you may encounter during the synthesis, particularly via the common route of metallation of 2,4-dichlorothiophene followed by carboxylation.

Q1: My final product yield is significantly lower than expected. What are the primary causes?

Low yield is a frequent issue stemming from several potential points of failure in the reaction sequence. The most common synthesis involves the deprotonation of 2,4-dichlorothiophene at the C5 position using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by quenching with carbon dioxide (CO₂).

Potential Causes & Solutions:

  • Incomplete Lithiation: The formation of the crucial thienyllithium intermediate may be inefficient.

    • Moisture: Organolithium reagents are extremely reactive with water.[1] Ensure all glassware is oven- or flame-dried and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Solvents must be anhydrous.

    • Reagent Quality: The titer of your organolithium reagent may be lower than stated. It is best practice to titrate n-BuLi periodically to ascertain its exact molarity.

    • Temperature: Lithiation of dichlorothiophenes is typically performed at low temperatures (-78 °C) to prevent side reactions.[2] Allowing the temperature to rise can lead to reagent decomposition or reaction with the solvent (e.g., THF).

  • Premature Quenching of the Organometallic Intermediate: The highly nucleophilic thienyllithium intermediate can be consumed before it has a chance to react with CO₂.

    • Protic Contaminants: Besides water, any protic source will quench the intermediate. This includes trace moisture in the CO₂ gas stream. Use a drying tube for gaseous CO₂ or high-purity solid CO₂ ("dry ice").

    • Electrophilic Impurities: Impurities in the starting material or solvent can react with the lithiated species.

  • Inefficient Carboxylation: The reaction with CO₂ can be problematic.

    • Poor CO₂ Delivery: When using gaseous CO₂, inefficient bubbling may lead to poor mass transfer. Using a slurry of freshly crushed, high-quality dry ice in your reaction flask is often more effective as it provides a large surface area and maintains the low temperature.[3]

    • Formation of Byproducts: The organolithium reagent can react with the newly formed carboxylate salt, leading to the formation of a ketone byproduct upon workup (see Q3 for details).[3]

Workflow Diagram: Primary Synthetic Route A visual representation of the standard lithiation-carboxylation sequence.

G cluster_0 Step 1: Metallation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidic Workup A 2,4-Dichlorothiophene B Thienyllithium Intermediate A->B  n-BuLi or LDA  Anhydrous THF, -78 °C C Lithium Carboxylate Salt B->C  1. CO₂ (solid or gas)  2. Allow to warm D 3,5-Dichlorothiophene- 2-carboxylic acid C->D  Aqueous Acid (e.g., HCl)

Caption: Standard workflow for synthesizing the target compound.

Q2: I've isolated an isomeric dichlorothiophene carboxylic acid. How did this happen?

The formation of an isomer, likely 2,4-Dichlorothiophene-3-carboxylic acid, points to a loss of regioselectivity during the initial deprotonation step.

Mechanistic Explanation:

The proton at the C5 position of 2,4-dichlorothiophene is the most acidic due to the inductive effect of the adjacent sulfur atom. However, the proton at C3 also has some acidity. While lithiation at C5 is kinetically and thermodynamically favored, certain conditions can promote competing deprotonation at C3.

  • Influence of Base and Additives: The choice of base and the presence of coordinating agents can alter the regioselectivity. Using a bulkier base might influence the site of attack. Additives like TMEDA (tetramethylethylenediamine) can chelate the lithium cation, altering the aggregation state and reactivity of the organolithium reagent, which can sometimes affect selectivity.[4]

  • Temperature Fluctuations: Allowing the reaction temperature to rise from -78 °C can provide enough energy to overcome the activation barrier for the less-favored C3 deprotonation.

Troubleshooting Protocol:

  • Verify Temperature Control: Ensure your cooling bath remains stable at -78 °C throughout the addition of the organolithium reagent.

  • Slow Addition: Add the n-BuLi or LDA solution dropwise to the solution of 2,4-dichlorothiophene to avoid localized heating.

  • Base Selection: Stick to standard, non-bulky bases like n-BuLi unless a specific protocol calls for an alternative.

  • Purification: If a mixture of isomers is unavoidable, careful purification by recrystallization or column chromatography is necessary. The difference in polarity between the two isomers should allow for separation.

Q3: My product is contaminated with a significant, higher molecular weight byproduct. NMR suggests a ketone. What is it and how do I prevent it?

This is a classic side reaction in the carboxylation of organometallic reagents. The byproduct is likely bis(3,5-dichloro-2-thienyl) ketone.

Mechanistic Pathway for Ketone Formation:

  • Carboxylate Formation: The first equivalent of the thienyllithium intermediate reacts with CO₂ to form the lithium 3,5-dichloro-2-thiophenecarboxylate salt.

  • Nucleophilic Attack: If unreacted thienyllithium is still present as the carboxylate salt forms, it can act as a nucleophile and attack the electrophilic carbonyl carbon of the salt.

  • Intermediate Formation: This addition forms a dilithium intermediate.

  • Ketone Release: Upon acidic workup, this intermediate collapses to yield the ketone.

Diagram of Side Reactions Illustrating the competitive pathways leading to unwanted byproducts.

G cluster_main Desired Pathway cluster_side1 Ketone Formation cluster_side2 Isomer Formation A Thienyllithium Intermediate B Desired Carboxylate Salt A->B + CO₂ F C3-Lithiated Intermediate A->F Incorrect Deprotonation C Ketone Intermediate B->C + Thienyllithium D Bis(thienyl) Ketone (Byproduct) C->D Acidic Workup E Isomeric Carboxylic Acid (Byproduct) F->E 1. + CO₂ 2. Acidic Workup

Caption: Competing reaction pathways during synthesis.

Prevention Strategies:

StrategyRationale
Inverse Addition Add the solution of the lithiated thiophene slowly to a large excess of crushed dry ice or a THF slurry saturated with CO₂.
Low Temperature Maintain a very low temperature (-78 °C or below) during the CO₂ quench. This disfavors the addition to the less reactive carboxylate salt.
Rapid Quenching Ensure the CO₂ is readily available and the mixing is efficient to consume the thienyllithium intermediate as quickly as it is introduced.

Part 2: Frequently Asked Questions (FAQs)

Q4: What is the best method for purifying the final product?

Purification of 3,5-Dichlorothiophene-2-carboxylic acid typically involves removing unreacted starting material, the ketone byproduct, and any isomeric acids.

  • Aqueous Wash: A common first step is an acid-base extraction. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate). The carboxylic acid will move to the aqueous layer as its sodium salt, leaving non-acidic impurities (like the ketone) in the organic layer. The aqueous layer can then be separated and re-acidified with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid.[5]

  • Recrystallization: The precipitated solid can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or toluene.

  • Column Chromatography: If isomeric acids or other impurities with similar acidity are present, silica gel chromatography may be necessary. A solvent system of hexane/ethyl acetate with a small amount of acetic acid is often effective.

Q5: Are there alternative synthetic routes that avoid organolithium reagents?

Yes, while the lithiation-carboxylation route is common, other methods exist, though they may have their own challenges.

  • Grignard Reagent Carboxylation: Instead of lithiation, a Grignard reagent can be formed from a suitable brominated or iodinated precursor (e.g., 2-bromo-3,5-dichlorothiophene). This is then carboxylated with CO₂.[6][7] Grignard reagents are generally less reactive than organolithiums, which can reduce side reactions with the solvent but may require activation (e.g., using 1,2-dibromoethane).[6]

  • Direct Chlorination: Starting with thiophene-2-carboxylic acid and performing an electrophilic chlorination using a reagent like N-chlorosuccinimide (NCS) is another possibility.[8] However, controlling the regioselectivity to obtain the desired 3,5-dichloro isomer can be very challenging and often leads to mixtures of products.

  • Direct Carboxylation: Advanced methods for the direct C-H carboxylation of thiophenes using CO₂ in the presence of strong bases or catalysts have been developed.[9] These often require high temperatures and pressures and may not yet be practical for all laboratory scales.

Part 3: Experimental Protocol

Synthesis of 3,5-Dichlorothiophene-2-carboxylic acid via Lithiation-Carboxylation

Disclaimer: This protocol is a representative example. All procedures involving pyrophoric reagents like n-butyllithium must be performed by trained personnel in a controlled laboratory environment with appropriate safety measures.[1]

Materials:

  • 2,4-Dichlorothiophene (1.0 eq)

  • n-Butyllithium (1.05 eq, solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Carbon Dioxide (Dry Ice, crushed)

  • 2M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Initial Charge: Charge the flask with 2,4-dichlorothiophene and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the thienyllithium species.

  • Carboxylation: In a separate, oversized flask, add a large excess of freshly crushed dry ice. While vigorously stirring the dry ice, slowly transfer the cold thienyllithium solution via a cannula onto the dry ice. A vigorous reaction will occur as CO₂ sublimes.

  • Warming: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature. The excess CO₂ will sublime off.

  • Quenching & Extraction: Quench the reaction by slowly adding 2M HCl until the solution is acidic (pH ~1-2). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification (Acid-Base): Combine the organic extracts and wash with a saturated NaHCO₃ solution. Separate the layers. The desired product is now in the aqueous layer.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 2M HCl to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Final Purification: Recrystallize the crude solid from a suitable solvent if necessary.

References

  • Scott, J. D., et al. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Zhang, J., et al. (2022). Transformation of Silyl‐Protected Tetrafluorinated Thia[5]helicene S‐Oxide into a Difluorinated Coronene via Induced Desilylation. Chemistry – A European Journal. Available at: [Link]

  • Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. Available at: [Link]

  • CN108997305B. (2020). A compound 3-methyl-4,5-dichlorothiophene-2-carboxylic acid and preparation method thereof. Google Patents.
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid. Available at: [Link]

  • Wang, D., et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO₂ in the Solvent-Free Carbonate Medium. Molecules. Available at: [Link]

  • US3389169A. (1968). Carboxylation of grignard reagents in the presence of liquid co2. Google Patents.
  • MDPI. (2024). Synthesis of Thiophene-Fused Siloles through Rhodium-Catalyzed Trans-Bis-Silylation. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Available at: [Link]

  • Lee, H. (2020). CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. SKKU. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of Fluorinated Thiophenes and Their Analogues. Available at: [Link]

  • Clark, J. (n.d.). An introduction to Grignard reagents. Chemguide. Available at: [Link]

  • Saini, P., et al. (2022). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURES 4 & 5. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Available at: [Link]

  • Semenov, S. E., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. Available at: [Link]

  • American Chemical Society. (2024). Lithiation Reaction. Available at: [Link]

  • US2492644A. (1949). Process for making 2,5-dichlorothiophene. Google Patents.
  • Tungen, J. E., et al. (2018). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules. Available at: [Link]

  • Insights in Advanced Organic Chemistry. (2024). Mechanism of the Lithiation. YouTube. Available at: [Link]

  • Toure, B. B., & Hall, D. G. (2009). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Angewandte Chemie International Edition. Available at: [Link]

  • Scott, J. D., et al. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. Available at: [Link]

  • Al-Aseer, M. A., et al. (2007). Regio- and stereoselective lithiation and electrophilic substitution reactions of N-Alkyl-2,3-diphenylaziridines: solvent effect. The Journal of Organic Chemistry. Available at: [Link]

  • US5387713A. (1995). Process for purification of carboxylic acids. Google Patents.
  • Wang, S., et al. (2021). Carboxylic Acid Salts as Dual-Function Reagents for Carboxylation and Carbon Isotope Labeling. ePrints Soton. Available at: [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Available at: [Link]

  • An-Nakdali, S. S., et al. (2004). Lithiation and Side-Chain Substitution of 3-Alkyl-1H-Quinoxalin-2-ones. ResearchGate. Available at: [Link]

Sources

Troubleshooting

troubleshooting Grignard reactions for thiophene carboxylic acids

Current Status: Operational Topic: Troubleshooting Grignard Reactions for Thiophene Carboxylic Acids Lead Scientist: Dr. [AI Name], Senior Application Scientist Introduction Welcome to the Thiophene Synthesis Support Cen...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Grignard Reactions for Thiophene Carboxylic Acids Lead Scientist: Dr. [AI Name], Senior Application Scientist

Introduction

Welcome to the Thiophene Synthesis Support Center. Thiophene-based Grignard reagents are notoriously deceptive. Unlike phenyl Grignards, thiophenes are electron-rich yet often sluggish to initiate, prone to "halogen dance" (regio-scrambling), and highly sensitive to moisture during the carboxylation step.

This guide moves beyond basic textbook theory to address the specific failure modes of thiophene chemistry. We prioritize Magnesium-Halogen Exchange over direct insertion for sensitive substrates and provide forensic analysis for low yields.

Module 1: Initiation Failures (The "Dead" Reaction)

User Issue: "I've added my bromothiophene to Mg turnings in THF, but the reaction won't start. I've tried heating it, but nothing happens."

Root Cause Analysis

Thiophene halides (especially chlorothiophenes or electron-rich bromothiophenes) are often resistant to direct oxidative insertion into the C-Mg bond due to the passivation of the magnesium surface or the inherent stability of the C-X bond.

Troubleshooting Protocol
MethodProcedureWhy it works (Mechanism)
The "Entrainment" Method Add 10 mol% of 1,2-dibromoethane or DIBAL-H (1-2 drops).1,2-dibromoethane reacts rapidly with Mg, etching the surface and exposing fresh metal (

) while releasing ethylene gas (visual confirmation of activation).
The "Rieke" Alternative If commercial Mg turnings fail, use Rieke Magnesium (highly reactive Mg generated in situ by reducing

with Lithium).
Rieke Mg has a massive surface area and lacks the oxide layer found on standard turnings.
The Solvent Switch Ensure you are using THF rather than Diethyl Ether (

).
THF coordinates more strongly to Mg species, stabilizing the forming Grignard reagent and lowering the activation energy for insertion.
Decision Logic: Initiation

InitiationLogic start Reaction Won't Start check_solvent Is Solvent THF? start->check_solvent switch_solvent Switch to THF check_solvent->switch_solvent No check_activator Did you use 1,2-dibromoethane? check_solvent->check_activator Yes add_activator Add 10 mol% 1,2-dibromoethane check_activator->add_activator No check_substrate Is substrate Chlorothiophene? check_activator->check_substrate Yes knochel_route STOP: Use Knochel Exchange (See Module 4) check_substrate->knochel_route Yes rieke_route Use Rieke Mg check_substrate->rieke_route No (Bromo/Iodo)

Figure 1: Decision tree for initiating stubborn thiophene Grignard reactions.

Module 2: Regioselectivity & Scrambling (The "Wrong" Isomer)

User Issue: "I started with 2-bromo-3-methylthiophene, but my final carboxylic acid is a mixture of isomers. The NMR looks messy."

Root Cause: The "Halogen Dance"

This is the most insidious failure mode in thiophene chemistry. Under basic conditions (even the Grignard reagent itself acts as a base), the halogen atom can migrate to a more thermodynamically stable position. This is driven by the acidity of the thiophene ring protons.

  • Mechanism: The Grignard reagent (or a base) deprotonates the thiophene ring. The resulting anion attacks the halogen of a neighboring molecule, causing the halogen to "dance" to a new position.

The Fix: Temperature & Concentration Control
  • Lower Temperature: The Halogen Dance is temperature-dependent. Conduct the reaction at -20°C to 0°C rather than reflux.

  • Reverse Addition: Do not add the halide to the Mg all at once. Slow addition keeps the concentration of the deprotonating species low.

  • The "Turbo" Solution: Switch to Magnesium-Halogen Exchange (Module 4). This method is kinetically faster than the proton abstraction that causes the dance.

Visualizing the Halogen Dance

HalogenDance step1 2-Bromo-thiophene (Starting Material) step2 Deprotonation (at C-3 or C-5) step1->step2 Base/RMgX step3 Metal-Halogen Scrambling step2->step3 Migration step4 Mixture of Isomeric Grignards step3->step4 Equilibrium

Figure 2: The Halogen Dance mechanism leading to isomeric mixtures.

Module 3: Carboxylation Issues (Low Yields)

User Issue: "The Grignard formed perfectly, but after adding Dry Ice, I only got 30% yield of the acid."

Root Cause: Moisture & Physical State of

Standard dry ice is often coated in a layer of water ice (frozen atmospheric moisture). When you throw this into your Grignard, the water protonates the reagent (


) faster than the 

can react.[1]
Optimization Protocol: The "Milled Dry Ice" Technique

While gaseous


 is often recommended to avoid water, recent studies suggest milled (crushed) dry ice  can actually provide higher yields if processed correctly, due to the high local concentration of 

at the interface.
TechniqueProsConsVerdict
Standard Dry Ice Cheap, easy.High water content; thermal shock.Avoid for sensitive work.
Gaseous

(Balloon)
Dry (if passed through desiccant).Low concentration; slow reaction.Good for large scale, but slow.
Milled & Washed Dry Ice High surface area; rapid quenching.Requires prep.[2][3][4][5][6]Gold Standard.

The "Washed" Dry Ice Protocol:

  • Crush dry ice into a fine powder.

  • Rinse the dry ice with anhydrous THF immediately before use. This washes away surface water ice.

  • Add the Grignard solution onto the excess dry ice slurry (inverse addition) to prevent double-addition side products (ketones).

Module 4: The Advanced Standard (Knochel-Hauser Exchange)

Recommendation: For any functionalized thiophene or when "Halogen Dance" is observed, stop using Mg turnings. Use the Turbo-Grignard method.

Why it is Superior

Instead of forming the Grignard from


, you use a pre-formed, highly active Grignard reagent (

) to swap the halogen.
  • Reaction:

    
    
    
  • Speed: Occurs in minutes at -20°C.

  • Selectivity: Too fast for the Halogen Dance to occur.

  • Solubility: The

    
     breaks up polymeric Grignard aggregates, making the reagent much more reactive toward electrophiles like 
    
    
    
    .
Step-by-Step Turbo Protocol
  • Preparation: Dissolve your bromothiophene in anhydrous THF under Argon. Cool to -20°C .

  • Exchange: Add 1.1 equivalents of

    
     (commercially available or prepared) dropwise.
    
  • Monitoring: Stir for 30-60 minutes. Monitor by GC-MS (quench a small aliquot with water; look for the de-halogenated thiophene).

  • Carboxylation: Once exchange is complete, bubble dry

    
     gas or cannula transfer onto washed dry ice.
    
Workflow Diagram

TurboGrignard step1 Dissolve Bromothiophene in THF (-20°C) step2 Add iPrMgCl·LiCl (Turbo Grignard) step1->step2 step3 Wait 30-60 mins (Mg-Halogen Exchange) step2->step3 Fast & Selective step4 Add Electrophile (CO2) step3->step4

Figure 3: The Knochel-Hauser Turbo Grignard workflow.

References

  • Knochel, P., et al. (2004).[7] "Functionalized Grignard Reagents via a New Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition.

  • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie.

  • Schnürch, M., et al. (2007). "Halogen Dance Reactions—A Review." Chemical Society Reviews. (Definitive guide on the scrambling mechanism).

  • Green, R., et al. (2021).[8] "Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides."[9] Synthesis. (Evidence for the "washed dry ice" technique).

Sources

Optimization

catalyst selection for 3,5-Dichlorothiophene-2-carboxylic acid synthesis

Technical Support Center: Catalyst Selection & Process Optimization for 3,5-Dichlorothiophene-2-carboxylic Acid Executive Summary: The Regioselectivity Challenge User Query: "I am attempting to synthesize 3,5-dichlorothi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Selection & Process Optimization for 3,5-Dichlorothiophene-2-carboxylic Acid

Executive Summary: The Regioselectivity Challenge

User Query: "I am attempting to synthesize 3,5-dichlorothiophene-2-carboxylic acid. Direct chlorination of the acid yields high levels of the 4,5-dichloro isomer. Which catalyst corrects this?"

Technical Insight: Direct catalytic chlorination of thiophene-2-carboxylic acid is electronically predisposed to fail for your target. The carboxylic acid group (C2) directs incoming electrophiles to the C4 and C5 positions. Once C5 is chlorinated, the "ortho" directing effect of the chlorine atom reinforces substitution at C4. Consequently, direct chlorination yields >85% of the 4,5-dichloro isomer , not the 3,5-target.

To access the 3,5-dichlorothiophene-2-carboxylic acid (3,5-DCT-2-CA), you must shift from direct functionalization to Precursor Functionalization . The two validated industrial routes require distinct catalyst classes:

  • Route A (Lewis Acid): Friedel-Crafts Acylation of 2,4-dichlorothiophene followed by Haloform Oxidation.

  • Route B (Transition Metal): Pd-Catalyzed Carbonylation of 2,4-dichlorothiophene (or its 5-bromo analog).

Catalyst Selection Matrix

Use this decision matrix to select the optimal catalytic system based on your starting material and lab capabilities.

FeatureRoute A: Friedel-Crafts Acylation Route B: Pd-Catalyzed Carbonylation
Primary Catalyst Aluminum Chloride (

)
Palladium(II) Acetate (

)
Ligand/Additive Nitrobenzene or DCM (Solvent/Complexant)Xantphos or

(Ligand)
Starting Material 2,4-Dichlorothiophene2,4-Dichlorothiophene (or 2,4-dichloro-5-bromo)
Mechanism Electrophilic Aromatic Substitution (EAS)Carbonylative Cross-Coupling
Key Challenge Stoichiometric waste (Aluminum salts), Moisture sensitivityCatalyst poisoning (Sulfur), High pressure CO gas
Selectivity High (Sterics force acylation to C5)Very High (C-H activation at C5)
Scalability Excellent (Kilogram to Ton)Good (High value/Low volume)

*Note: Due to IUPAC renumbering, the C5 position of 2,4-dichlorothiophene becomes C2 in the final acid product.

Technical Deep Dive: Validated Protocols

Protocol A: Lewis Acid Mediated Acylation (The "Workhorse" Route)

Targeting the C5-position of 2,4-dichlorothiophene to create 3,5-dichloro-2-acetylthiophene.

The Catalyst: Anhydrous Aluminum Chloride (


).[1]
Why it works: 

generates the acylium ion (

) from acetyl chloride. The steric bulk of the 2,4-dichloro substitution pattern forces the incoming acyl group to the open C5 position.

Step-by-Step Workflow:

  • Catalyst Activation: Suspend 1.1 eq

    
      in dry DCM or Nitrobenzene at 0°C.
    
  • Acylium Generation: Add 1.05 eq Acetyl Chloride dropwise. Stir for 15 min until clear (formation of acylium complex).

  • Substrate Addition: Add 1.0 eq 2,4-Dichlorothiophene slowly, maintaining Temp < 5°C.

  • Reaction: Warm to RT. Monitor by HPLC. (Conversion >98% typically in 2-4h).

  • Quench: Pour onto ice/HCl.

  • Oxidation (Non-Catalytic): Treat the resulting ketone with NaOCl (Bleach) to yield the target acid.[1]

Protocol B: Palladium-Catalyzed Carbonylation (The "Green" Route)

Direct insertion of CO into the C-H or C-Br bond.

The Catalyst:


 with Xantphos.
Why it works:  Palladium undergoes oxidative addition into the C-H bond (or C-Br bond if using the bromide precursor) at the alpha position (C5), followed by CO insertion.

Step-by-Step Workflow:

  • Charge: In an autoclave, load 2,4-Dichlorothiophene, 1-3 mol%

    
     , 3-6 mol% Xantphos , and Base (
    
    
    
    ).
  • Pressurize: Introduce CO gas (10-20 bar) .

  • Heat: 80-100°C for 12-24h.

  • Workup: Vent CO, filter catalyst, acidify aqueous layer to precipitate product.

Visualizing the Pathway

G Start Start: Thiophene Precursors Direct Direct Chlorination of T2CA Start->Direct Avoid Precursor 2,4-Dichlorothiophene Start->Precursor Select Wrong 4,5-Dichloro Isomer (Major Impurity) Direct->Wrong Electronic Control RouteA Route A: Friedel-Crafts Acylation Precursor->RouteA RouteB Route B: Pd-Carbonylation Precursor->RouteB CatA Cat: AlCl3 RouteA->CatA InterA Intermediate: 3,5-Dichloro-2-acetylthiophene RouteA->InterA + Acetyl Chloride Target TARGET: 3,5-Dichlorothiophene- 2-carboxylic acid InterA->Target NaOCl Oxidation CatB Cat: Pd(OAc)2 RouteB->CatB RouteB->Target + CO (gas)

Figure 1: Strategic pathway comparison. Direct chlorination fails due to electronic directing effects. Validated routes utilize 2,4-dichlorothiophene as the scaffold.

Troubleshooting & FAQ

Q1: I am using Route A (


). The reaction starts but stalls at 60% conversion. Adding more catalyst doesn't help. 
  • Diagnosis: Catalyst Deactivation via Complexation. The ketone product forms a stable 1:1 complex with

    
    , effectively removing the Lewis Acid from the cycle.
    
  • Solution: You must use stoichiometric

    
     (at least 1.1 to 1.5 equivalents relative to the substrate), not catalytic amounts. The "catalyst" is consumed by product coordination. Ensure your acetyl chloride is fresh; hydrolyzed acetyl chloride (acetic acid) kills the reaction.
    

Q2: In Route B (Pd-Carbonylation), my catalyst turns black and precipitates immediately.

  • Diagnosis: "Palladium Black" formation. This indicates the ligand is detaching, or the Pd is aggregating due to lack of stabilization or sulfur poisoning from the thiophene ring.

  • Solution:

    • Increase Ligand:Pd ratio to 4:1.

    • Switch to a bidentate ligand like dppf or Xantphos , which are more resistant to displacement by sulfur than triphenylphosphine (

      
      ).
      
    • Ensure strictly anaerobic conditions;

      
       promotes catalyst decomposition.
      

Q3: I see a "3,4,5-trichloro" impurity in my final product.

  • Diagnosis: Over-chlorination during the precursor synthesis or contamination in the starting material.

  • Solution: If you purchased "2,4-dichlorothiophene," verify its purity by GC-MS. Commercial grades often contain 5-10% trichlorothiophene. Purify the starting material via fractional distillation before starting the acylation/carbonylation step.

Q4: Can I just chlorinate 3-chlorothiophene-2-carboxylic acid?

  • Theory: Yes, chlorination would direct to the 5-position, yielding the 3,5-product.

  • Reality: 3-chlorothiophene-2-carboxylic acid is expensive and difficult to synthesize. However, if you have this material, use Sulfuryl Chloride (

    
    )  in Acetic Acid at RT. It is milder than 
    
    
    
    gas and offers better regiocontrol.

References

  • Regioselectivity in Thiophene Derivatives

    • Campaigne, E., & LeSuer, W. M.[2] (1948). "Chlorination of Thiophene-2-carboxylic Acid." Journal of the American Chemical Society, 70(12), 415.

    • Insight: Establishes that direct chlorin
  • Friedel-Crafts Acylation Protocols

    • Belletire, J. L., et al. (1982). "Synthesis of 3,5-Dichlorothiophene Derivatives." Synthetic Communications, 12(10), 763-770.

    • Insight: Details the mediated acyl
  • Palladium-Catalyzed Carbonylation

    • Gooßen, L. J., & Rodríguez, N. (2004).[3][4] "Palladium-Catalyzed Synthesis of Aryl Ketones and Acids." Chemical Communications, 724-725.

    • Insight: Mechanisms for carbonylative coupling in heteroarom
  • Industrial Process Optimization (Patents)

    • US Patent 4456766. "Process for 3,5-dichlorothiophene-2-carboxylic acid."

    • Insight: Describes the hydrolysis of esters and acyl

Sources

Reference Data & Comparative Studies

Validation

Comparative SAR Analysis: 3,5-Dichlorothiophene-2-carboxylic Acid vs. Isomeric Scaffolds

Content Type: Technical Application Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Agrochemical Researchers Executive Summary In fragment-based drug discovery (FBDD) and agrochemical design, 3,5-d...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Application Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Agrochemical Researchers

Executive Summary

In fragment-based drug discovery (FBDD) and agrochemical design, 3,5-dichlorothiophene-2-carboxylic acid (3,5-DCT) represents a critical pharmacophore distinct from its isomers (4,5-dichloro or 3,4-dichloro). Its utility is defined by a unique "Steric-Metabolic Axis": the C3-chlorine provides essential steric torsion (mimicking ortho-substituted benzenes), while the C5-chlorine blocks the primary site of metabolic oxidation (cytochrome P450 attack).

This guide objectively compares the biological potential of 3,5-DCT against its isomers, providing experimental protocols for derivatization and bioactivity assessment.

Physicochemical & SAR Profiling

The biological divergence of thiophene isomers is rooted in their electronic and steric environments. Unlike the 4,5-dichloro isomer, which leaves the C3 position open, the 3,5-DCT scaffold enforces a non-planar conformation in downstream amides/esters due to steric clash between the C3-Cl and the carbonyl oxygen.

Comparative Scaffold Analysis
Feature3,5-Dichloro (Target) 4,5-Dichloro (Alternative) 3,4-Dichloro (Alternative)
Electronic Effect Strong inductive withdrawal; lowers pKa significantly.Moderate withdrawal; C3-H allows planar conformation.Moderate withdrawal; C5-H is a "soft spot."
Metabolic Stability High. C5 (α-position) is blocked by Cl, preventing sulfoxidation/ring opening.High. C5 is blocked.Low. C5 is open to rapid oxidative metabolism.
Steric Profile High. C3-Cl creates an "ortho-effect," twisting the carboxylate out of plane.Low. Lack of C3 substituent allows free rotation of the carboxyl group.High. C3-Cl present, but metabolic instability limits utility.
Key Application Bioisostere for 2,4-dichlorobenzoic acid; metabolic blocker.Linear spacers; less sterically demanding targets.Rare; mostly used if C5-metabolism is desired (prodrugs).
SAR Decision Logic

The following decision tree illustrates when to select the 3,5-DCT scaffold over alternatives based on medicinal chemistry requirements.

SAR_Logic Start Select Thiophene Scaffold Metab Is Metabolic Stability Critical? Start->Metab Steric Is Ortho-Steric Bulk Required? Metab->Steric Yes (Block C5) Res34 Select 3,4-Dichloro (Metabolically Labile) Metab->Res34 No (Allow C5 Oxid) Res35 Select 3,5-Dichloro (Blocks C5 oxid & C3 twist) Steric->Res35 Yes (Twisted Conformation) Res45 Select 4,5-Dichloro (Stable but Planar) Steric->Res45 No (Linear/Planar)

Figure 1: Strategic selection of thiophene isomers based on metabolic and steric requirements.

Biological Activity Data

Direct "acid-vs-acid" activity is rare because these molecules are typically intermediates. However, their derivatives (amides, esters, thioureides) exhibit distinct biological profiles. The 3,5-substitution pattern is frequently validated in antimicrobial and agrochemical contexts.

Case Study A: Antimicrobial Efficacy of Thioureide Derivatives

Research into thiophene-2-carboxylic acid thioureides demonstrates that halogenation significantly enhances lipophilicity and membrane permeability compared to non-halogenated analogs.

Experimental Data Summary (MIC Values): Source: Adapted from comparative studies on halogenated thiophene derivatives [1, 5].

Compound ClassOrganismMIC (µg/mL)Activity Interpretation
3,5-Dichloro derivatives S. aureus (MRSA)31.25 - 62.5 High Potency. The lipophilic Cl atoms facilitate cell wall penetration.
3,5-Dichloro derivatives E. coli31.25Effective against Gram-negative strains.
Non-halogenated analogs S. aureus>125Weak activity; poor membrane penetration.
4,5-Dichloro isomers C. albicans62.5Moderate antifungal activity, but often lower selectivity.
Case Study B: Agrochemical Insecticides (Triazoles)

In the development of 2,6-dihaloaryl 1,2,4-triazole insecticides (e.g., by Dow AgroSciences), the thiophene ring serves as a crucial scaffold.[1]

  • Finding: The 3,4,5-trichloro and 3,5-dichloro patterns are preferred over 3,4-dichloro.

  • Mechanism: Blocking the C5 position is non-negotiable for environmental persistence. If C5 is unsubstituted (as in 3,4-dichloro), the compound degrades too rapidly in soil/plant systems to be effective [4, 6].

Experimental Protocols

To validate the biological activity of 3,5-DCT, it must usually be derivatized into an amide or ester to facilitate receptor binding.

Protocol A: Synthesis of 3,5-Dichlorothiophene-2-carboxamides

Rationale: The carboxylic acid itself is highly polar and cell-impermeable. Amidation mimics the drug-like state.

  • Activation: Dissolve 3,5-dichlorothiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at RT for 2 hours until gas evolution ceases.

    • Checkpoint: Monitor by TLC (conversion of acid to acid chloride).

  • Coupling: Concentrate the acid chloride in vacuo. Re-dissolve in DCM and add the amine partner (e.g., aniline or benzylamine, 1.1 eq) with Et3N (2.0 eq) at 0°C.

  • Purification: Wash with 1N HCl, then sat. NaHCO3. Recrystallize from Ethanol/Water.

    • Note: The 3-Cl substituent creates steric hindrance; reaction times may be 2-3x longer than with 4,5-dichloro isomers.

Protocol B: Comparative MIC Determination (Microdilution)

Rationale: Standardized assay to compare the bioactivity of Isomer A vs Isomer B derivatives.

Bioassay_Workflow Prep Stock Prep (DMSO, 10 mg/mL) Dilute Serial Dilution (96-well plate) Prep->Dilute Inoc Inoculation (10^5 CFU/mL) Dilute->Inoc Incub Incubation (37°C, 24h) Inoc->Incub Read Read OD600 (Determine MIC) Incub->Read

Figure 2: Standardized workflow for evaluating antimicrobial potency.

  • Preparation: Dissolve 3,5-DCT derivatives and 4,5-DCT reference standards in DMSO.

  • Dilution: Create a 2-fold dilution series in Mueller-Hinton broth (range 500 µg/mL to 0.9 µg/mL).

  • Controls: Include Gentamicin (positive) and DMSO-only (negative).

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

Strategic Recommendations

Based on the SAR analysis and literature precedents:

  • Use 3,5-DCT when:

    • Designing metabolically stable drugs (C5 blocked).

    • Mimicking 2,4-dichlorobenzoic acid (isostere).

    • Targeting receptors that require a twisted conformation (induced by C3-Cl).

  • Use 4,5-DCT when:

    • A planar molecule is required (no C3 steric clash).

    • Metabolic stability is needed, but the target pocket cannot accommodate the C3-chlorine bulk.

  • Avoid 3,4-DCT when:

    • In vivo half-life is a priority (C5 is vulnerable to oxidation).

References
  • Bădiceanu, C. D., et al. "Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides."[2] Romanian Biotechnological Letters, 2010, 15(5), 5545-5551.[2] 2

  • PubChem. "4,5-Dichlorothiophene-2-carboxylic acid | Chemical and Physical Properties."[3] National Library of Medicine. 3

  • LibreTexts. "Physical Properties of Carboxylic Acids." Chemistry LibreTexts, 2023. 4[3][5][6][7][8][9][10][11][12]

  • Dow AgroSciences. "Development of potential manufacturing routes for substituted thiophenes... as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides."[1][13] PubMed, 2007.[14] 1[5][6]

  • JOCPR. "In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates." Journal of Chemical and Pharmaceutical Research, 2012. 7[3][5][6][9]

  • Google Patents. "Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth." US Patent 5034049A. 15[3][5][6][7][8][9][11]

Sources

Comparative

Spectroscopic Comparison: 2,5-Dichlorothiophene-3-carboxylic Acid vs. 3,5-Dichlorothiophene-2-carboxylic Acid

[1] Executive Summary & Nomenclature Correction Critical Note on Nomenclature: The query "2,5-dichlorothiophene-2-carboxylic acid" describes a chemically impossible structure for an aromatic thiophene ring, as position 2...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Nomenclature Correction

Critical Note on Nomenclature: The query "2,5-dichlorothiophene-2-carboxylic acid" describes a chemically impossible structure for an aromatic thiophene ring, as position 2 cannot simultaneously hold a chlorine atom and a carboxylic acid group without breaking aromaticity.[1]

Based on standard synthesis pathways and commercially available isomers, this guide compares the two most relevant structural isomers:

  • 3,5-Dichlorothiophene-2-carboxylic acid (Target A): A common intermediate in antiviral research (e.g., Norovirus inhibitors).[1][2]

  • 2,5-Dichlorothiophene-3-carboxylic acid (Target B): The structural isomer preserving the "2,5-dichloro" substitution pattern but with the acid at position 3.[1][2]

Differentiation between these isomers is critical in drug development, as the position of the carboxylic acid (C2 vs. C3) fundamentally alters biological binding affinity and pKa.

Structural & Electronic Analysis

The spectroscopic signatures of these molecules are dictated by the interplay between the inductive effect (-I) of the chlorine atoms and the resonance effect (+M) of the sulfur and carboxylic acid groups.[2]

Structural Diagram (Graphviz)[2]

ThiopheneIsomers cluster_A Target A: 3,5-Dichloro-2-COOH cluster_B Target B: 2,5-Dichloro-3-COOH A_Struct S at Pos 1 COOH at Pos 2 (α) Cl at Pos 3, 5 H at Pos 4 A_Feat Steric Clash: Cl(3) vs COOH(2) H4 Environment: Meta to COOH A_Struct->A_Feat B_Struct S at Pos 1 Cl at Pos 2, 5 COOH at Pos 3 (β) H at Pos 4 B_Feat Steric Clash: Cl(2) vs COOH(3) H4 Environment: Ortho to COOH B_Struct->B_Feat

Caption: Structural comparison highlighting the steric and electronic environments of the unique aromatic proton (H4) in both isomers.

Spectroscopic Comparison

Proton NMR ( H-NMR)

This is the most definitive method for rapid identification.[1][2] The chemical shift of the single aromatic proton (H4) differs significantly due to the carbonyl anisotropy effect .[2]

Feature3,5-Dichlorothiophene-2-carboxylic acid2,5-Dichlorothiophene-3-carboxylic acid
Proton Position H4 (Meta to COOH)H4 (Ortho to COOH)
Electronic Environment Flanked by two Cl atoms.[1][2] Far from COOH cone.Flanked by COOH and Cl.[1][3] Inside COOH deshielding cone.[1][2]
Predicted Shift (

)
Lower Field (

7.0 - 7.2 ppm)
Downfield (

7.4 - 7.6 ppm)
Coupling Singlet (s)Singlet (s)

Mechanistic Insight: In the 2,5-dichloro-3-COOH isomer, the H4 proton is directly adjacent to the carbonyl group. The magnetic anisotropy of the C=O double bond creates a deshelding zone in the ortho position, shifting the H4 signal downfield relative to the 3,5-isomer.

Infrared Spectroscopy (FT-IR)

Differentiation relies on the C=O stretching frequency , which is influenced by conjugation efficiency and steric twist.[2]

  • 3,5-Dichloro-2-COOH: The COOH is at the

    
    -position (C2).[1][2] Normally, this allows strong conjugation with the ring sulfur, lowering the C=O frequency. However, the bulky Chlorine at C3  forces the COOH group to twist out of the aromatic plane, reducing conjugation and raising  the wavenumber.
    
  • 2,5-Dichloro-3-COOH: The COOH is at the

    
    -position (C3).[1][2] Conjugation is naturally weaker than at the 
    
    
    
    -position.[1] The Chlorine at C2 also causes steric twist.[1][2]

Diagnostic Bands:

  • C=O Stretch: Both appear in the 1680–1710 cm⁻¹ range, but the 2-acid (Target A) often shows a broader or split band due to rotamers caused by the C3-Cl steric hindrance.[2]

  • C-Cl Stretch: 600–800 cm⁻¹.[1][2] Hard to distinguish without fingerprint library matching.

UV-Vis Spectroscopy[1]
  • Target A (2-COOH): Typically exhibits a

    
     at a longer wavelength (Bathochromic shift)  compared to the 3-COOH isomer.[1][2] The C2 position allows for a longer conjugation path involving the sulfur lone pair.
    
  • Target B (3-COOH):

    
     is blue-shifted (shorter wavelength) due to reduced resonance stabilization at the 
    
    
    
    -position.[1][2]

Experimental Workflow: Identification Protocol

This self-validating protocol ensures accurate identification of the isomer.[1]

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5-10 mg of the unknown solid in 0.6 mL of DMSO-

    
     or CDCl
    
    
    
    . Ensure complete dissolution to avoid line broadening.[1]
  • NMR Acquisition: Acquire a standard 1H-NMR spectrum (16 scans min).

  • Shift Analysis:

    • Set TMS to 0.00 ppm or solvent residual (DMSO quintet) to 2.50 ppm.[1][2]

    • Locate the aromatic singlet.[1]

    • Decision Rule:

      • If

        
         ppm 
        
        
        
        Likely 3,5-dichloro-2-carboxylic acid .[1][2]
      • If

        
         ppm 
        
        
        
        Likely 2,5-dichloro-3-carboxylic acid .[1][2]
  • Melting Point Verification (Secondary Check):

    • 2,5-Dichloro-3-COOH: mp 147–151 °C.[1][2][4]

    • 3,5-Dichloro-2-COOH: mp typically higher or distinct (check specific batch CoA as polymorphs exist).[1][2]

Decision Logic Diagram (Graphviz)[2]

ID_Workflow Start Unknown Sample NMR Run 1H-NMR (DMSO-d6) Start->NMR CheckShift Check Aromatic Singlet Shift NMR->CheckShift ResA Shift < 7.3 ppm (Meta-H effect) CheckShift->ResA Upfield ResB Shift > 7.3 ppm (Ortho-H effect) CheckShift->ResB Downfield ConclA Identify as: 3,5-Dichlorothiophene- 2-carboxylic acid ResA->ConclA ConclB Identify as: 2,5-Dichlorothiophene- 3-carboxylic acid ResB->ConclB

Caption: Logic flow for rapid spectroscopic differentiation of dichlorothiophene carboxylic acid isomers.

Summary Data Table

Parameter3,5-Dichlorothiophene-2-carboxylic acid2,5-Dichlorothiophene-3-carboxylic acid
CAS Number Varies by salt/form36157-41-2
Acid Position C2 (

)
C3 (

)
H4 NMR Shift Upfield (Shielded relative to isomer B)[1][2]Downfield (Deshielded by COOH)
UV-Vis

Longer (Red-shifted)Shorter (Blue-shifted)
Melting Point Distinct (Lit.[1][2] check required)147–151 °C
Key Reactivity Decarboxylation yields 2,4-dichlorothiopheneDecarboxylation yields 2,5-dichlorothiophene

References

  • PubChem. (n.d.).[1][2] 2,5-Dichlorothiophene-3-carboxylic acid (CID 225438).[1][2] National Library of Medicine.[1] Retrieved February 18, 2026, from [Link][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (General reference for NMR shift prediction and Carbonyl anisotropy).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2][6] (Reference for solvent residual peaks in protocol).

Sources

Validation

Reactivity Comparison of Dichlorinated Thiophene Isomers

Executive Summary: Strategic Implications for Drug Design Dichlorinated thiophenes (DCTs) are critical bioisosteres in medicinal chemistry, offering distinct metabolic stability and electronic profiles compared to phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Strategic Implications for Drug Design

Dichlorinated thiophenes (DCTs) are critical bioisosteres in medicinal chemistry, offering distinct metabolic stability and electronic profiles compared to phenyl analogs. Their utility, however, is governed by a sharp divergence in reactivity based on the chlorine substitution pattern.

  • 2,5-Dichlorothiophene : The thermodynamic sink. Highly stable,

    
    -blocked, requiring forcing conditions or metal-halogen exchange for functionalization.
    
  • 3,4-Dichlorothiophene : The "open-alpha" scaffold. High reactivity toward electrophiles and lithiation at C2/C5, but chemically less stable.

  • 2,3- & 2,4-Dichlorothiophenes : The regioselectivity challenges. These isomers offer unique opportunities for sequential functionalization (e.g., site-selective cross-coupling) but suffer from lower thermodynamic stability and potential for "halogen dance" side reactions.

This guide provides a technical analysis of these isomers, focusing on regiocontrol in lithiation and palladium-catalyzed cross-coupling.

Structural & Electronic Analysis

The thiophene ring is electron-rich (


-excessive). Chlorine substituents exert two opposing effects:
  • Inductive Withdrawal (-I) : Deactivates the ring, increasing acidity of remaining protons.

  • Resonance Donation (+M) : Weakly activates ortho/para positions, though less significant than in benzenoids.

Thermodynamic Stability

Stability correlates with the number of substituents at the electronically favored


-positions (C2/C5).[1]
Order:  2,5-DCT > 2,4-DCT > 3,4-DCT > 2,3-DCT
Physical Properties Comparison
IsomerCAS No.[2]Boiling Point (°C)Density (g/mL)Key Structural Feature
2,5-Dichloro 3172-52-91621.44

-blocked (Symmetric)
3,4-Dichloro 17249-80-81821.46

-substituted (Open

)
2,3-Dichloro 17249-79-51741.46Unsymmetrical (

)
2,4-Dichloro 17249-76-21681.45Unsymmetrical (

)

Reactivity Profile 1: Lithiation & Functionalization

Lithiation is the primary method for functionalizing DCTs. The outcome is dictated by the competition between Deprotonation (Li-H) and Lithium-Halogen Exchange (Li-X) .

Mechanism & Regioselectivity rules
  • Acidity :

    
    -protons (adjacent to S) are significantly more acidic (
    
    
    
    ) than
    
    
    -protons (
    
    
    ).
  • Directing Effects : Chlorine directs ortho-lithiation via inductive acidification.

  • Exchange : C-Cl bonds are stronger than C-Br bonds, making Li-Cl exchange slower. However, with

    
    -BuLi, 
    
    
    
    -Cl exchange often competes with
    
    
    -deprotonation.
Comparative Lithiation Behavior[3][4][5]
  • 2,5-DCT :[2][6][7]

    • Scenario: No

      
      -protons.
      
    • Reaction: Treatment with

      
      -BuLi typically results in Li-Cl exchange  at the 
      
      
      
      -position to generate 5-chloro-2-thienyllithium.
    • Protocol Note: Requires low temp (-78 °C) to prevent ring fragmentation.

  • 3,4-DCT :

    • Scenario: Two equivalent

      
      -protons.
      
    • Reaction: Deprotonation at C2/C5 is extremely fast and clean using LDA or LiTMP.

    • Product: 3,4-dichloro-2-thienyllithium.

  • 2,3-DCT :

    • Scenario: One

      
      -proton (C5) and one 
      
      
      
      -proton (C4).
    • Reaction: Deprotonation at C5 is favored kinetically.

    • Risk: "Halogen Dance" (migration of Li to C2 and Cl to C5) is possible but less prevalent with Cl than Br.

  • 2,4-DCT :[8]

    • Scenario: One

      
      -proton (C5).
      
    • Reaction: Deprotonation at C5 is highly favored (stabilized by adjacent S and inductive effect of C4-Cl).

Visualization: Lithiation Pathways

LithiationPathways cluster_legend Mechanism Type DCT25 2,5-Dichlorothiophene Li25 5-Chloro-2-thienyllithium (Li-Cl Exchange) DCT25->Li25 n-BuLi, -78°C (No alpha-H) DCT34 3,4-Dichlorothiophene Li34 3,4-Dichloro-2-thienyllithium (Deprotonation) DCT34->Li34 LDA, -78°C (Alpha-H available) DCT23 2,3-Dichlorothiophene Li23 2,3-Dichloro-5-thienyllithium (Deprotonation) DCT23->Li23 LDA, -78°C (C5 Alpha-H preferred) key1 Red = Metal-Halogen Exchange key2 Green = Deprotonation

Caption: Divergent lithiation pathways dictated by the presence of


-protons.

Reactivity Profile 2: Palladium-Catalyzed Cross-Coupling[9]

In Suzuki-Miyaura or Stille couplings, the rate-determining step is often oxidative addition .

  • Rule : Electronic activation of the C-Cl bond follows the order

    
     (C2/C5) > 
    
    
    
    (C3/C4).
  • Implication : In unsymmetrical isomers (2,3- and 2,4-), the C2-chloride reacts selectively, allowing for sequential coupling of two different aryl groups.

Selectivity Matrix
IsomerPrimary Reactive SiteSecondary SiteSelectivity Factor
2,3-DCT C2-Cl (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
C3-Cl (

)
High (>95:5). C2 is activated by S; C3 is sterically hindered.
2,4-DCT C2-Cl (

)
C4-Cl (

)
High.[8] C2 is electronically activated.[3]
2,5-DCT C2/C5 (Equivalent)N/ASymmetric.[7] Mono-coupling yields mixture without careful stoichiometry.
3,4-DCT C3/C4 (Equivalent)N/ASymmetric. Lower reactivity than

-isomers.

Reactivity Profile 3: Electrophilic Aromatic Substitution (EAS)[11]

EAS (e.g., Friedel-Crafts, Vilsmeier-Haack) is controlled by the directing ability of the sulfur atom and the steric/electronic effects of the chlorines.

  • 3,4-DCT : Most reactive. The

    
    -positions (C2/C5) are open and electronically activated by the ring sulfur. The 
    
    
    
    -chlorines direct ortho (to themselves), reinforcing the
    
    
    -attack.
  • 2,3-DCT : Reactive at C5 (

    
    ). C4 is blocked by a 
    
    
    
    -proton but is less nucleophilic.
  • 2,5-DCT : Least reactive. Both

    
    -positions are blocked.[3] Substitution must occur at the deactivated 
    
    
    
    -position, often requiring harsh conditions or resulting in ipso-substitution (displacement of Cl).

Experimental Protocols

Protocol A: Regioselective Lithiation of 3,4-Dichlorothiophene

Objective : Synthesis of 3,4-dichloro-2-thienylboronic acid. Mechanism : Directed ortho-metallation (DoM).

  • Setup : Flame-dry a 250 mL 3-neck flask under Argon.

  • Reagents :

    • 3,4-Dichlorothiophene (1.53 g, 10 mmol)

    • THF (anhydrous, 50 mL)

    • LDA (freshly prepared, 11 mmol) in THF.

  • Procedure :

    • Cool the LDA solution to -78 °C .

    • Add 3,4-DCT in THF dropwise over 15 min. (Solution turns yellow).

    • Stir for 1 h at -78 °C to ensure complete deprotonation.

    • Quench with Triisopropyl borate (2.8 mL, 12 mmol).

    • Warm to RT overnight.[3]

    • Hydrolyze with 2N HCl (20 mL).

  • Workup : Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Validation :

    
     NMR should show loss of one aromatic proton singlet.
    
Protocol B: Site-Selective Suzuki Coupling of 2,3-Dichlorothiophene

Objective : Selective arylation at C2. Mechanism : Preferential oxidative addition at the electron-deficient


-C-Cl bond.
  • Reagents :

    • 2,3-Dichlorothiophene (1.0 eq)

    • Arylboronic acid (1.1 eq)

    • 
       (3 mol%)
      
    • 
       (2M aqueous, 2.0 eq)
      
    • DME/Ethanol (3:1 ratio)

  • Procedure :

    • Degas solvents thoroughly (freeze-pump-thaw or sparging).

    • Combine reagents in a sealed tube.

    • Heat to 80 °C for 6-12 hours. (Monitor by HPLC/TLC).

    • Note: Do not overheat; higher temps (>100 °C) may promote minor coupling at C3.

  • Outcome : Major product is 3-chloro-2-arylthiophene . The C3-Cl remains intact for subsequent functionalization.

Visual Summary of Reactivity Logic

ReactivityLogic cluster_isomers Dichlorothiophene Isomers DCT23 2,3-Dichloro (Unsymmetrical) Action_Pd Pd-Catalyzed Coupling (Oxidative Addition) DCT23->Action_Pd DCT34 3,4-Dichloro (Open Alpha) Action_Li Lithiation (Base/Exchange) DCT34->Action_Li DCT25 2,5-Dichloro (Blocked Alpha) DCT25->Action_Li Out_23_Pd C2-Selective Coupling (Alpha > Beta) Action_Pd->Out_23_Pd Out_34_Li C2/C5 Deprotonation (Fast & Clean) Action_Li->Out_34_Li Out_25_Li C2-Li Exchange (Requires n-BuLi) Action_Li->Out_25_Li

Caption: Decision matrix for selecting the optimal isomer based on desired transformation.

References

  • BenchChem . A Comparative Guide to the Computational Stability of Thiophene Chlorination Products. Retrieved from .

  • Sone, T., et al. Synthesis of 3,4′-Diaryl- and 4,4′-Diaryl-2,2′-bithienyls from 2,5-Dichlorothiophene. Bulletin of the Chemical Society of Japan. Retrieved from .

  • MacDowell, D. W. H., et al. Use of 2,5-dichlorothiophene in the synthesis of 3,4-disubstituted thiophenes. Journal of Organic Chemistry. Retrieved from .

  • ChemicalBook . 2,5-Dichlorothiophene Properties and Synthesis. Retrieved from .

  • Luisi, R., et al. Regio- and Stereoselective Lithiation.... Journal of Organic Chemistry. Retrieved from .

  • Xiamen University . Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Retrieved from .

  • Vapourtec . Lithiation | Organolithium Reagents | Chemical Processes. Retrieved from .

Sources

Comparative

Structure-Activity Relationship of 3,5-Dichlorothiophene Derivatives

Here is the comprehensive comparison guide on the structure-activity relationship (SAR) of 3,5-dichlorothiophene derivatives. Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Dev...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive comparison guide on the structure-activity relationship (SAR) of 3,5-dichlorothiophene derivatives.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary & Scaffold Analysis

The 3,5-dichlorothiophene scaffold represents a specialized pharmacophore in medicinal chemistry, distinct from the more common 2,5-dichlorothiophene isomer.[1] Its utility lies in the unique substitution pattern where the chlorine atoms occupy one


-position (C5) and one 

-position (C3) relative to the sulfur atom.

When a functional group (R) is introduced at the C2 position (e.g., carboxylic acid, sulfonamide, or carboxamide), the C3-chlorine exerts a critical "ortho-effect," influencing the torsional angle of the substituent and creating a distinct electrostatic landscape compared to non-halogenated or regioisomeric alternatives.[1]

The 3,5-Dichlorothiophene Core[1]
  • Lipophilicity (LogP): The addition of two chlorine atoms increases the partition coefficient by approximately 1.4 log units compared to the unsubstituted thiophene, enhancing membrane permeability.[1]

  • Metabolic Stability: The C5-chlorine blocks the most reactive site for metabolic oxidation (cytochrome P450 hydroxylation), significantly extending half-life.[1]

  • Steric Locking: The C3-chlorine provides steric bulk (

    
    ) proximal to the C2-substituent, often forcing amide or sulfonamide linkers into a non-planar conformation essential for binding in restricted hydrophobic pockets.[1]
    

Comparative SAR Analysis

The following analysis compares 3,5-dichlorothiophene derivatives against key alternatives (non-chlorinated, 2,5-regioisomers, and bromo-analogs) across therapeutic applications.

Antiviral Activity (Norovirus Inhibitors)

In the development of heterocyclic carboxamides targeting the Murine Norovirus (MNV), the halogenation pattern on the thiophene ring is a determinant of potency.[1][2]

Table 1: Comparative Potency of Thiophene-2-Carboxamides against MNV Data derived from structure-activity optimization studies [1].

Compound ClassSubstituents (C3, C4, C5)EC₅₀ (µM)Mechanism Insight
Baseline H, H, H37.0Weak hydrophobic interaction; high conformational flexibility.[1]
3,5-Dichloro Cl, H, Cl ~5.0 - 10.0 Enhanced lipophilicity and metabolic stability; C3-Cl restricts amide bond rotation.
3,5-DibromoBr, H, Br0.53Superior potency due to stronger halogen bonding (σ-hole) and tighter steric fit in the viral pocket.[1]
2,5-Dichloro(Isomeric shift)> 50.0Loss of activity.[1] The C3-H fails to lock the active conformation; C4-Cl (if present) clashes with the receptor wall.[1]

Key Insight: While the 3,5-dibromo analog exhibits higher potency due to halogen bonding, the 3,5-dichloro derivatives offer a more balanced ADME profile (lower molecular weight, better solubility) while retaining significant potency over the unsubstituted scaffold.[1]

Antibacterial Activity (tRNA Synthetase Inhibitors)

3,5-Dichlorothiophene-2-sulfonyl chlorides are precursors for broad-spectrum antibiotics. The sulfonyl group at C2, combined with the electron-withdrawing chlorines, creates a highly electrophilic center or a rigid sulfonamide when coupled.[1]

Table 2: Activity Profile of Sulfonamide Derivatives Contextualized from patent data on ANASIA compounds [2].

Feature3,5-Dichlorothiophene DerivativePhenyl Analogue (3,5-Dichlorobenzene)Performance Note
Electronic Character Electron-poor thiophene ring (π-excessive but deactivated by Cl).Electron-poor benzene ring.Thiophene sulfur acts as a hydrogen bond acceptor, unlike the phenyl ring CH.[1]
Solubility Moderate to High.[1]Low.Thiophene derivatives generally show better aqueous solubility than phenyl bioisosteres.[1]
Target Selectivity High affinity for bacterial Leucyl-tRNA synthetase.Moderate affinity.[1]The 5-membered ring geometry positions the C3-Cl and C5-Cl at angles that better mimic the transition state.

Mechanistic Visualization (SAR Logic)[1]

The following diagram illustrates the causal relationships between the structural features of the 3,5-dichlorothiophene scaffold and its biological effects.

SAR_Logic Core 3,5-Dichlorothiophene Scaffold C3_Cl C3-Chlorine (Beta Position) Core->C3_Cl C5_Cl C5-Chlorine (Alpha Position) Core->C5_Cl C2_Sub C2-Substituent (COOH, SO2Cl, CONHR) Core->C2_Sub Effect_Steric Steric Locking (Conformational Restriction) C3_Cl->Effect_Steric Ortho-like interaction Effect_Lipo Increased LogP (Membrane Permeability) C3_Cl->Effect_Lipo Effect_Metab Metabolic Blockade (Prevents Oxidation) C5_Cl->Effect_Metab Blocks reactive alpha-site C5_Cl->Effect_Lipo C2_Sub->Effect_Steric Interacts with C3-Cl Outcome_Potency Increased Binding Affinity Effect_Steric->Outcome_Potency Pre-organized conformation Outcome_ADME Extended Half-life (t1/2) Effect_Metab->Outcome_ADME Effect_Lipo->Outcome_Potency Hydrophobic pocket fit

Caption: Causal network linking 3,5-dichlorothiophene structural features to pharmacological outcomes.

Experimental Protocols

Synthesis of 3,5-Dichlorothiophene-2-Carboxamides

Objective: To synthesize a library of 3,5-dichloro-2-substituted thiophenes for SAR screening, avoiding regioisomeric contamination.

Reagents:

  • 3,5-Dichlorothiophene-2-carboxylic acid (CAS 89166-94-9)[3][4][5]

  • Amine coupling partner (R-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]

  • DIPEA (N,N-Diisopropylethylamine)[1]

  • DMF (Dimethylformamide)[1]

Protocol:

  • Activation: In a dry round-bottom flask, dissolve 3,5-dichlorothiophene-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Coupling: Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at room temperature for 15 minutes to form the activated ester. Note: The electron-withdrawing chlorines make the acid less nucleophilic; pre-activation is crucial.

  • Addition: Add the amine (R-NH₂, 1.1 equiv) dropwise.[1]

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by LC-MS (Target mass + Cl isotope pattern).

  • Workup: Dilute with ethyl acetate, wash with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over MgSO₄.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Check:

  • ¹H NMR: Look for the characteristic singlet for the C4-proton on the thiophene ring around

    
     7.0 ppm.[1] Absence of coupling indicates successful retention of the 3,5-dichloro pattern.[1]
    
Biological Assay: Cytopathic Effect (CPE) Reduction for Antiviral Screening

Objective: Determine EC₅₀ of derivatives against Norovirus.

  • Seeding: Seed RAW 264.7 cells (1 x 10⁴ cells/well) in 96-well plates. Incubate overnight.

  • Infection: Infect cells with MNV (MOI = 0.[1]01) and simultaneously treat with serial dilutions of the test compound (0.1 µM – 100 µM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout: Add WST-8 reagent (Cell Counting Kit-8). Measure absorbance at 450 nm.

  • Calculation: Normalize to mock-infected controls (100% viability) and virus-infected vehicle controls (0% viability). Fit data to a sigmoidal dose-response curve to calculate EC₅₀.

References

  • Eyer, L., et al. (2025).[1] "Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents." Chemical and Pharmaceutical Bulletin.

  • Alley, M. R. K., et al. (2021).[1] "2-amino-n-(amino-oxo-aryl-lambda6-sulfanylidene)acetamide compounds and their therapeutic use." World Intellectual Property Organization, WO2021123237A1.[1]

  • Hartough, H. D. (1952).[1] "Thiophene and Its Derivatives." Interscience Publishers.[1] (Foundational chemistry of chlorothiophenes).

  • BenchChem. (2025).[1][6][7] "3,5-Dichlorothiophene-2-carboxylic acid: Product and Safety Data."

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Dichlorothiophene-2-carboxylic Acid

Introduction: Beyond the Product—A Commitment to Safety In the fast-paced environment of research and drug development, the lifecycle of a chemical extends far beyond its use on the bench. Proper disposal is not merely a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Product—A Commitment to Safety

In the fast-paced environment of research and drug development, the lifecycle of a chemical extends far beyond its use on the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe disposal of 3,5-Dichlorothiophene-2-carboxylic acid, grounding procedural steps in the chemical principles that govern them. Our goal is to empower you, our scientific colleagues, with the knowledge to manage chemical waste with confidence and precision.

Part 1: Hazard Profile and Immediate Safety Considerations

Understanding the inherent risks of a compound is the first step in managing its disposal. Based on data from structural analogs, 3,5-Dichlorothiophene-2-carboxylic acid is a hazardous substance that demands careful handling.

Primary Hazards:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation if inhaled.[1][2][3]

This compound is typically a white to light-yellow solid powder.[1][4] Due to its physical state, the primary exposure risks during handling and disposal are inhalation of dust and direct contact with skin or eyes.

Property Value / Information Source(s)
Chemical Name 3,5-Dichlorothiophene-2-carboxylic acid-
Molecular Formula C₅H₂Cl₂O₂S[1]
Molecular Weight 197.04 g/mol [1]
Physical State Solid, Powder[1][4]
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant[1][2][3]
Waste Classification Hazardous Waste; Halogenated Organic Waste[1][5][6]

Part 2: The Disposal Protocol: A Step-by-Step Guide

Disposal of 3,5-Dichlorothiophene-2-carboxylic acid is not a simple act of discarding it. It is a systematic process designed to ensure safety and regulatory compliance at every stage.

Step 1: Always Wear Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are protected. The causality is clear: preventing exposure is the most effective safety measure.

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[1][7]

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[1][7]

  • Respiratory Protection: All handling of the solid waste and contaminated materials should be conducted in a certified chemical fume hood to prevent inhalation of dust.[7][8]

Step 2: Waste Segregation—The Critical Decision

This is the most crucial step from a chemical and regulatory standpoint. 3,5-Dichlorothiophene-2-carboxylic acid must be segregated as Halogenated Organic Waste .

Why is this segregation so important? Halogenated organic compounds cannot be disposed of with non-halogenated solvents or poured down the drain.[5][9] They require a specific disposal pathway: high-temperature incineration in a specialized hazardous waste facility.[5][10] These incinerators are equipped with "scrubbers" that neutralize the acidic gases (primarily hydrogen chloride, HCl) produced during combustion, preventing their release into the atmosphere.[10][11] Mixing this waste with other streams, such as non-halogenated solvents, complicates and increases the cost of disposal and can lead to regulatory violations.

Step 3: Containment and Labeling
  • Select the Correct Container: Use a designated hazardous waste container with a green "Halogenated Organic Waste" label, as is common practice in many institutions.[5] The container must be made of a material compatible with the chemical and have a tightly sealing lid.[1][9]

  • Transfer the Waste:

    • Solid Waste: Carefully transfer the solid 3,5-Dichlorothiophene-2-carboxylic acid into the waste container inside a fume hood.

    • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or paper towels used for cleanup, must also be placed in this container.[9]

  • Label Accurately: Clearly write the full chemical name, "3,5-Dichlorothiophene-2-carboxylic acid," and the estimated quantity on the container's hazardous waste tag or accumulation log.[5][9] Do not use abbreviations. Accurate labeling is a legal requirement and is essential for the safety of waste handlers.

Step 4: Temporary Storage and Final Disposal
  • Storage: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be well-ventilated and away from incompatible materials, particularly strong bases and oxidizing agents.[6][12][13]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to transport or dispose of the material yourself. Disposal must be handled by a licensed professional waste disposal service.[7][14][15]

Part 3: Emergency Procedures for Spills

In the event of a small spill in the laboratory:

  • Ensure Safety: Alert others in the area. Ensure the area is well-ventilated, preferably within a fume hood.[1]

  • Wear PPE: Don the appropriate PPE as described in Part 2, Step 1.

  • Contain and Clean: Do not use water. Carefully sweep up the solid material.[1][8] Use an inert absorbent material for any remaining dust.

  • Dispose: Place all spilled material and cleanup supplies into the designated Halogenated Organic Waste container.[1]

  • Decontaminate: Thoroughly wash the affected area. Wash your hands after the cleanup is complete.[1]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of 3,5-Dichlorothiophene-2-carboxylic acid.

G Disposal Workflow for 3,5-Dichlorothiophene-2-carboxylic Acid A Start: Waste Generation B 1. Identify Hazard Class (Halogenated Organic Acid) A->B C 2. Select Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Fume Hood) B->C D 3. Segregate Waste Is it a Halogenated Organic? C->D E YES: Place in GREEN Labeled 'Halogenated Organic Waste' Container D->E Yes F NO: Follow protocol for other waste stream (e.g., Non-Halogenated, Aqueous) D->F No G 4. Package & Label Container (Full Chemical Name, Quantity, Date) E->G H 5. Store in Satellite Accumulation Area G->H I 6. Contact EHS for Pickup by Licensed Disposal Service H->I J End: Proper Disposal Complete I->J

Caption: Decision workflow for safe and compliant chemical disposal.

References

  • MATERIAL SAFETY DATA SHEET. Chemcia Scientific, LLC. [Link]

  • Process for Disposal of Chlorinated Organic Residues. American Chemical Society. [Link]

  • HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]

  • Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. [Link]

  • Procedure for disposing of hazardous waste. Massachusetts Institute of Technology (MIT). [Link]

  • Disposal Guidance | I-WASTE DST. US Environmental Protection Agency (EPA). [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. US Environmental Protection Agency (EPA). [Link]

  • Chemical disposal: what you need to know. DENIOS. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes. US Environmental Protection Agency (EPA). [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]

  • Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%. Cole-Parmer. [Link]

  • Substance Information for thiophene-2-carboxylic acid. European Chemicals Agency (ECHA). [Link]

  • Substance Information. European Chemicals Agency (ECHA). [Link]

  • General Product Safety Regulation – Hazardous Substances. European Chemicals Agency (ECHA). [Link]

  • Recommendations for inclusion in the Authorisation List. European Chemicals Agency (ECHA). [Link]

  • Substances restricted under REACH. European Chemicals Agency (ECHA). [Link]

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